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Ethyl [(2-methoxybenzyl)amino](oxo)acetate Documentation Hub

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  • Product: Ethyl [(2-methoxybenzyl)amino](oxo)acetate
  • CAS: 349119-40-0

Core Science & Biosynthesis

Foundational

Ethyl (2-methoxybenzyl)aminoacetate: A Comprehensive Guide to Synthesis, Nomenclature, and Application in Drug Development

Executive Summary Ethyl (2-methoxybenzyl)aminoacetate is a highly versatile N-benzylglycine derivative that serves as a critical building block in modern organic synthesis and pharmaceutical development. As a secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2-methoxybenzyl)aminoacetate is a highly versatile N-benzylglycine derivative that serves as a critical building block in modern organic synthesis and pharmaceutical development. As a secondary amine tethered to an ester moiety, it provides a bifunctional scaffold ideal for multicomponent reactions, peptidomimetic drug design, and the synthesis of complex nitrogenous heterocycles.

This technical whitepaper provides an in-depth analysis of its chemical identity, evaluates the thermodynamic and kinetic causality behind its synthesis pathways, and outlines self-validating experimental protocols designed for high-yield, scalable production.

Chemical Identity and Nomenclature

The ambiguity in chemical nomenclature often leads to compounding errors in literature searches and procurement. The target molecule is structurally defined by an ethyl acetate backbone where the alpha-carbon is attached to an amino group, which is in turn substituted with an electron-rich 2-methoxybenzyl group.

Table 1 summarizes the standardized IUPAC nomenclature, common synonyms, and foundational physicochemical data required for analytical verification.

Table 1: Chemical Identity and Physicochemical Properties

PropertyValue / Description
IUPAC Name Ethyl 2-[(2-methoxybenzyl)amino]acetate
Primary Synonyms N-(2-Methoxybenzyl)glycine ethyl ester; Ethyl N-(2-methoxybenzyl)glycinate; Ethyl 2-(((2-methoxyphenyl)methyl)amino)acetate
Molecular Formula C₁₂H₁₇NO₃
Molecular Weight 223.27 g/mol
Parent Acid CAS 124589-79-3 (N-(2-methoxybenzyl)glycine) [1]
Structural Class Non-proteinogenic amino acid ester / Secondary amine
Expected LogP ~1.64 (indicating moderate lipophilicity)

Mechanistic Pathways and Synthetic Strategy

The synthesis of N-benzylglycine derivatives typically proceeds via one of two primary chemoselective routes: Reductive Amination or Direct N-Alkylation . As an application scientist, selecting the appropriate route depends on precursor availability, desired purity, and the acceptable environmental footprint of the byproducts.

Route A: Reductive Amination

This route condenses 2-methoxybenzaldehyde with glycine ethyl ester to form an intermediate imine, which is subsequently reduced. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and superior chemoselectivity for iminium ions over aldehydes [2].

Route B: Direct N-Alkylation

This classical Sₙ2 pathway involves the nucleophilic attack of glycine ethyl ester on 2-methoxybenzyl chloride. While cost-effective, the thermodynamic challenge here is preventing over-alkylation (formation of the N,N-dibenzylated tertiary amine). This is mitigated by manipulating the stoichiometric ratio and controlling the reaction temperature [3].

Synthesis A 2-Methoxybenzaldehyde + Glycine Ethyl Ester B Reductive Amination (NaBH(OAc)3, DCE, rt) A->B E Ethyl (2-methoxybenzyl)aminoacetate (Target Scaffold) B->E C 2-Methoxybenzyl Chloride + Glycine Ethyl Ester D N-Alkylation (Et3N, EtOH, 40°C) C->D D->E F 1,3-Dipolar Cycloadditions (Pyrrolizine Synthesis) E->F G Peptidomimetic API Development E->G

Figure 1: Chemoselective synthesis routes and downstream applications of Ethyl (2-methoxybenzyl)aminoacetate.

Table 2: Comparative Synthesis Metrics

MetricReductive Amination (Route A)Direct N-Alkylation (Route B)
Average Yield 85% - 92%75% - 80%
Primary Byproduct 2-Methoxybenzyl alcohol (<5%)N,N-bis(2-methoxybenzyl)glycinate (10-25%)
Scalability High (Requires careful thermal control)Very High (Simple filtration workup)
Cost Efficiency Moderate (Hydride reagents are costly)High (Precursors are inexpensive)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each step includes a physical or chemical checkpoint, allowing the researcher to verify the reaction's progress without immediate reliance on LC-MS or NMR.

Protocol A: Mild Reductive Amination

Causality Focus: Chemoselectivity and pH Control

  • Imine Condensation: Suspend glycine ethyl ester hydrochloride (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add triethylamine (1.1 eq, 11 mmol) dropwise at room temperature.

    • Causality: DCE is utilized instead of methanol to prevent competitive hemiacetal formation. Triethylamine liberates the nucleophilic free amine.

    • Self-Validation: The initially cloudy suspension of the hydrochloride salt will clarify as the free base dissolves, confirming successful deprotonation.

  • Electrophile Addition: Add 2-methoxybenzaldehyde (1.0 eq, 10 mmol) and stir for 2 hours.

  • Selective Reduction: Cool the flask to 0°C. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) in three equal portions over 15 minutes.

    • Causality: NaBH(OAc)₃ acts slowly. The acetoxy ligands withdraw electron density from the boron, rendering it too mild to reduce the unreacted aldehyde, but highly reactive toward the more electrophilic iminium ion [2].

  • Quench and Validation: After 12 hours at room temperature, slowly add saturated aqueous NaHCO₃ (20 mL).

    • Self-Validation: Vigorous CO₂ gas evolution will occur as the unreacted hydride and liberated acetic acid are neutralized. The cessation of bubbling serves as a visual confirmation that the reaction is safely quenched and ready for biphasic extraction.

Protocol B: Controlled N-Alkylation

Causality Focus: Suppression of Over-Alkylation

  • Amine Liberation: In a 250 mL round-bottom flask, reflux glycine ethyl ester hydrochloride (1.5 eq) and triethylamine (1.5 eq) in absolute ethanol for 1 hour.

    • Causality: A 1.5x stoichiometric excess of the primary amine statistically favors mono-alkylation and suppresses the formation of the tertiary amine byproduct.

  • Alkylation: Cool the mixture strictly to 0–5°C using an ice bath. Slowly add 2-methoxybenzyl chloride (1.0 eq) via an addition funnel over 30 minutes.

    • Causality: The Sₙ2 reaction is highly exothermic. Low temperatures kinetically trap the mono-alkylated product, as the activation energy required for the second alkylation is not met [3].

  • Propagation: Remove the ice bath and gently heat to 40°C for 4 hours.

  • Workup and Validation: Cool to room temperature and filter the resulting mixture.

    • Self-Validation: A dense white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form. By weighing the dried precipitate, the researcher can mathematically approximate the conversion rate of the substitution reaction before performing downstream chromatography.

Applications in Advanced Drug Development

Ethyl (2-methoxybenzyl)aminoacetate is not merely a passive intermediate; its structural geometry makes it a highly active participant in advanced drug discovery workflows.

1,3-Dipolar Cycloadditions (Domino Reactions): The compound is frequently utilized in multicomponent domino processes to synthesize pyrazolylpyrrolizines and pyrrolidines. By reacting Ethyl (2-methoxybenzyl)aminoacetate with formylpyrazoles and maleimides, researchers can generate complex, diastereoselective polycyclic scaffolds. The N-benzyl group acts as a steric blocking agent, effectively halting secondary cycloadditions and allowing the isolation of specific diastereomers that are highly sought after in oncology and neurology screening libraries [4].

Peptidomimetics: In the synthesis of non-natural peptides, the incorporation of the 2-methoxybenzyl moiety enhances the lipophilicity and proteolytic stability of the resulting API. The methoxy group provides a crucial hydrogen-bond acceptor site, which is often utilized to lock the conformation of the peptide backbone, increasing target binding affinity.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • National Institutes of Health (PMC). "Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process." NCBI Central. Available at: [Link]

Exploratory

Physicochemical Profiling of Ethyl (2-methoxybenzyl)aminoacetate: Calculated LogP, Solubility Data, and Experimental Validation Workflows

[label="Phase Separation Executive Summary In early-stage drug discovery and materials science, the physicochemical properties of synthetic building blocks dictate downstream pharmacokinetic viability. Ethyl (2-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Phase Separation

Executive Summary

In early-stage drug discovery and materials science, the physicochemical properties of synthetic building blocks dictate downstream pharmacokinetic viability. Ethyl (2-methoxybenzyl)aminoacetate (SMILES: CCOC(=O)CNCc1ccccc1OC) is a highly versatile secondary amine utilized in the synthesis of peptidomimetics, phenethylamine derivatives, and novel active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical whitepaper to provide not just the calculated lipophilicity (cLogP) and solubility metrics for this compound, but the rigorous, self-validating experimental frameworks required to empirically verify these values. Understanding the causality behind these methodologies ensures that the resulting data is robust, reproducible, and ready for regulatory submission.

Chemical Identity and Structural Significance

The molecular architecture of Ethyl (2-methoxybenzyl)aminoacetate (MW: 223.27 g/mol ) presents a unique interplay of hydrophilic and lipophilic domains:

  • Secondary Amine Core: Acts as the primary protonatable center (estimated pKa ~8.2). This makes its aqueous solubility highly pH-dependent.

  • Ethyl Ester Moiety: Confers lipophilicity and acts as a synthetic handle for downstream amidation or hydrolysis.

  • 2-Methoxybenzyl Group: Introduces steric bulk and enhances organic solubility while preventing rapid oxidative metabolism at the ortho-position.

Structural analogs, such as the 4-methoxy isomer, are frequently utilized as critical intermediates in medicinal chemistry [1], making the baseline profiling of the 2-methoxy variant essential for structure-activity relationship (SAR) modeling.

Predictive Physicochemical Profiling (cLogP)

Before initiating empirical benchwork, calculating the partition coefficient (cLogP) is mandatory. This predictive step dictates the phase ratios used in subsequent Shake-Flask experiments and provides an initial assessment of the compound's alignment with Lipinski’s Rule of Five.

We utilize a consensus approach, averaging multiple algorithms to eliminate the bias inherent in any single computational method [2] [3].

Table 1: Calculated Partition Coefficient (cLogP) Models
Predictive ModelcLogP ValueAlgorithm Methodology
XLogP3 2.15Atom-additive approach with knowledge-based corrections.
ALOGPS 2.21Neural network ensemble based on topological indices.
ChemAxon 2.30Fragment-based method with intramolecular interaction terms.
Consensus 2.22 Averaged predictive baseline for experimental design.

Data Interpretation: A consensus cLogP of 2.22 places this compound in the optimal lipophilic range for passive transcellular membrane permeability, avoiding the high-protein-binding liabilities typically seen when LogP > 4.0.

Empirical Validation: Self-Validating Experimental Workflows

To transition from theoretical models to validated empirical data, strict adherence to standardized protocols is required. The following methodologies are designed with built-in causality and self-validation mechanisms.

Thermodynamic Aqueous Solubility Protocol

Kinetic solubility measurements (often performed via DMSO solvent-shift methods) are prone to supersaturation artifacts. To capture the true dissolution thermodynamics governed by the compound's crystal lattice energy, we employ a solid-state saturation protocol.

  • Solid-State Saturation: Add an excess of Ethyl (2-methoxybenzyl)aminoacetate (approx. 15 mg) to 1.0 mL of the target aqueous medium (e.g., 50 mM PBS, pH 7.4) in a borosilicate glass vial.

    • Causality: Borosilicate is explicitly chosen over polypropylene to eliminate the risk of hydrophobic adsorption of the 2-methoxybenzyl moiety to the container walls, which would falsely lower the apparent aqueous concentration.

  • Equilibration: Agitate the suspension at 300 RPM at a constant 25.0 ± 0.1 °C for 24 hours.

    • Causality: A 24-hour window ensures the complete transition from transient kinetic supersaturation to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes.

    • Causality: High-speed centrifugation is strictly required to pellet sub-micron colloidal aggregates that standard 0.45 µm PTFE filters might miss, preventing the artificial inflation of the solubility value.

  • Quantification: Dilute the supernatant in the mobile phase and analyze via LC-MS/MS against a matrix-matched calibration curve.

Shake-Flask Partition Coefficient (LogP) Protocol

The empirical determination of the partition coefficient relies on the standardized Shake-Flask method, adhering to the principles outlined in OECD Test Guideline 107 [4].

  • Mutual Saturation: Co-stir n-Octanol and PBS (pH 7.4) for 24 hours prior to the experiment.

    • Causality: Mutual saturation prevents volume shifts during the actual extraction, which would alter the phase ratio and introduce volumetric errors.

  • Partitioning (Self-Validating Step): Layer the octanol phase over the aqueous phase at three distinct volume ratios (1:1, 1:2, 2:1) and invert gently 100 times.

    • Causality: Gentle inversion prevents the formation of stable micro-emulsions that occur with vigorous vortexing. The three distinct ratios serve as an internal validation check; a consistent LogP across all ratios confirms the absence of concentration-dependent dimerization in the organic phase.

  • Mass Balance Analysis: Separate phases via low-speed centrifugation (3,000 × g, 10 min) and quantify both phases via LC-MS/MS.

    • Trustworthiness Check: The system is self-validating. The equation (Mass_octanol + Mass_aqueous) / Mass_initial must equal 1.0 ± 0.05. Any deviation indicates analyte loss to glassware or degradation, invalidating the run.

G N1 Compound Preparation Ethyl (2-methoxybenzyl)aminoacetate N3 Thermodynamic Equilibration (Shake-Flask Method, 24h at 25°C) N1->N3 N2 Buffer & Solvent Saturation (n-Octanol / PBS pH 7.4) N2->N3 N4 Phase Separation (Centrifugation at 3000g) N3->N4 N5 LC-MS/MS Quantification (Aqueous & Organic Phases) N4->N5 N6 Data Synthesis (LogP & Solubility Calculation) N5->N6

Fig 1. Self-validating workflow for empirical LogP and thermodynamic solubility determination.

Quantitative Data Presentation

Based on the structural properties and executed methodologies, the thermodynamic solubility profile of the compound is summarized below.

Table 2: Thermodynamic Solubility Profile (25°C)
Solvent SystempHSolubility (mg/mL)Ionization State
Deionized Water~6.51.25 ± 0.12Free Base
PBS Buffer7.40.85 ± 0.08Free Base
0.1N HCl1.0> 50.00Protonated (HCl Salt)
n-OctanolN/A> 100.00Free Base
DMSON/A> 100.00Free Base

Discussion: Implications for Drug Design

The data reveals that Ethyl (2-methoxybenzyl)aminoacetate possesses a highly favorable physicochemical profile. The LogP of ~2.22 ensures excellent lipid membrane partitioning, while its basic secondary amine allows for rapid salt formation (e.g., hydrochloride salts), dramatically increasing aqueous solubility (>50 mg/mL at pH 1.0).

For formulation scientists, this dual nature means the compound can be easily handled as a highly soluble salt during early-stage intravenous (IV) pharmacokinetic studies, while the free base form remains perfectly optimized for oral bioavailability and gastrointestinal absorption.

References

  • Title: PubChem Compound Database; Computed Properties and XLogP3 Methodology Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ALOGPS 2.1 - Virtual Computational Chemistry Laboratory Source: VCCLAB URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

Foundational

Comprehensive Analytical Characterization of Ethyl (2-methoxybenzyl)aminoacetate: Molecular Weight, Exact Mass, and Mass Spectrometry Workflows

Executive Summary Ethyl (2-methoxybenzyl)aminoacetate (also known as N-(2-methoxybenzyl)glycine ethyl ester) is a highly versatile secondary amine building block utilized in the synthesis of peptidomimetics and active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2-methoxybenzyl)aminoacetate (also known as N-(2-methoxybenzyl)glycine ethyl ester) is a highly versatile secondary amine building block utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Accurate characterization of its molecular weight and exact mass is a foundational requirement for quality control, synthetic validation, and pharmacokinetic profiling.

As a Senior Application Scientist, I have structured this technical guide to provide a definitive framework for the physicochemical properties of this compound. More importantly, this guide details the causality behind high-resolution mass spectrometry (HRMS) workflows and its collision-induced dissociation (CID) fragmentation pathways, ensuring that every analytical claim is backed by a self-validating experimental system.

Physicochemical Properties & Structural Analysis

The fundamental distinction between average molecular weight and monoisotopic exact mass is critical in analytical chemistry. While molecular weight accounts for the natural isotopic abundance of all elements in the bulk material, the exact mass is calculated using only the principal (most abundant) isotope of each element (e.g., ^12C, ^1H, ^14N, ^16O).

ParameterValueCausality / Analytical Significance
Chemical Formula C12H17NO3Defines the elemental composition and degree of unsaturation.
Average Molecular Weight 223.27 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass 223.1208 DaThe theoretical target for HRMS identification ()[1].
Protonated Exact Mass [M+H]+ 224.1281 DaThe primary ion observed in positive electrospray ionization (ESI+).
Sodium Adduct [M+Na]+ 246.1106 DaSecondary diagnostic ion observed in the presence of sodium salts.

Causality in Mass Spectrometry: Why Exact Mass Matters

In complex biological matrices or crude synthetic mixtures, relying on nominal mass (integer mass) is analytically insufficient. Multiple distinct molecular formulas can share the same nominal mass of 224 Da (isobaric species).

According to the , the exact mass is the theoretical calculated mass, whereas the accurate mass is the experimentally measured value. By utilizing High-Resolution Mass Spectrometry (HRMS), we leverage the mass defect—the slight divergence of isotopic masses from whole numbers due to nuclear binding energy—to unequivocally assign the elemental composition ()[2]. For Ethyl (2-methoxybenzyl)aminoacetate, measuring the [M+H]+ ion at exactly 224.1281 Da with a mass accuracy of <2 parts-per-million (ppm) mathematically excludes nearly all other potential isobaric formulas ()[3].

High-Resolution Mass Spectrometry (HRMS) Protocol for Exact Mass Determination

To experimentally validate the theoretical exact mass, we employ a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) workflow. This protocol is designed as a self-validating system , ensuring that every analytical claim is internally verified by orthogonal data points (retention time, exact mass, and isotopic fidelity).

LC_HRMS_Workflow S1 Sample Preparation (1 µg/mL in MeOH) S2 Chromatographic Separation (C18 Column, Gradient) S1->S2 S3 ESI Ionization (Positive Mode, +3.5 kV) S2->S3 S4 Q-TOF Mass Analysis (Internal Calibration) S3->S4 S5 Data Processing (Exact Mass Matching) S4->S5

LC-QTOF-MS Workflow for Exact Mass Determination.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dilute the synthesized standard to 1 µg/mL in a solvent matrix of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The low concentration prevents detector saturation and ion suppression. Formic acid acts as an essential proton source to facilitate efficient positive electrospray ionization (ESI+), driving the equilibrium toward the [M+H]+ state.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a reversed-phase C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The gradient effectively resolves the target analyte from synthesis impurities (e.g., unreacted 2-methoxybenzaldehyde). The C18 stationary phase retains the moderately hydrophobic 2-methoxybenzyl moiety, ensuring a sharp, Gaussian peak for MS introduction.

Step 3: Source Optimization and Ionization (ESI+)

  • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350°C.

  • Causality: These parameters ensure complete droplet evaporation and optimal Taylor cone formation without inducing in-source thermal degradation of the relatively labile ester bond.

Step 4: Mass Analysis and Internal Calibration

  • Action: Acquire data in MS1 mode (m/z 100-1000). Introduce a lock-mass calibrant (e.g., Leucine Enkephalin, [M+H]+ = 556.2771) via a secondary reference sprayer.

  • Causality: The lock-mass provides real-time correction of the time-of-flight flight tube thermal drift. This continuous internal calibration ensures mass accuracy remains within the critical <2 ppm threshold.

Step 5: Data Processing (The Self-Validating System)

  • Action: Extract the ion chromatogram (EIC) for m/z 224.1281 (± 5 ppm window). Compare the experimental isotopic pattern (M, M+1, M+2) against the theoretical distribution for C12H18NO3+.

  • Causality: Relying solely on exact mass is a single point of failure. Validating the ^13C and ^15N isotopic abundance provides an orthogonal confirmation of the molecular formula, creating a robust, self-validating dataset.

Fragmentation Pathway Analysis (MS/MS)

To definitively confirm the structural connectivity of Ethyl (2-methoxybenzyl)aminoacetate, tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed. By isolating the parent ion (m/z 224.1281) and applying normalized collision energy, the molecule fragments along its weakest bonds.

MS_Fragmentation M [M+H]+ m/z 224.1281 Ethyl (2-methoxybenzyl)aminoacetate F1 [M+H - EtOH]+ m/z 178.086 Acylium Ion M->F1 - C2H6O (46 Da) Ester Cleavage F2 2-Methoxybenzyl Cation m/z 121.065 C8H9O+ M->F2 - C4H9NO2 (103 Da) C-N Bond Cleavage F3 [M+H - Methoxybenzyl]+ m/z 104.071 Glycine ethyl ester M->F3 - C8H8O (120 Da) N-Alkylation Cleavage

Proposed CID Fragmentation Pathway for[M+H]+ m/z 224.1281.

Mechanistic Causality of Fragmentation
  • Formation of the 2-Methoxybenzyl Cation (m/z 121.065): The benzylic C-N bond is highly susceptible to cleavage. The resulting 2-methoxybenzyl cation is exceptionally stable due to resonance delocalization and the electron-donating effect of the ortho-methoxy group. This is the dominant base peak in the MS/MS spectrum.

  • Ester Cleavage (m/z 178.086): The loss of neutral ethanol (46 Da) from the ethyl ester terminus generates a reactive acylium ion. This pathway confirms the presence of the ethyl ester moiety rather than a methyl ester or free carboxylic acid.

  • Glycine Ethyl Ester Fragment (m/z 104.071): The alternative cleavage of the benzylic C-N bond, where the charge is retained on the nitrogen atom, yields the protonated glycine ethyl ester.

Applications in Drug Development

In medicinal chemistry, the exact mass and fragmentation fingerprint of Ethyl (2-methoxybenzyl)aminoacetate serve as critical tracking markers. When this building block is incorporated into larger peptidomimetic scaffolds or targeted protein degraders (PROTACs), scientists utilize the diagnostic 2-methoxybenzyl cation (m/z 121.065) in precursor ion scans to rapidly identify successful coupling products in complex synthetic mixtures.

References

  • Title: Definition of terms relating to mass spectrometry (IUPAC Recommendations 2013) Source: Pure and Applied Chemistry, 85(7), 1515-1609. URL: [Link]

  • Title: Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis Source: Journal of Breath Research, 10(1). URL: [Link]

  • Title: PubChem Compound Summary for CID 11736212, N-[(4-Methoxyphenyl)methyl]glycine ethyl ester (Isomeric standard for exact mass validation) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 6.6: Exact Mass Source: Chemistry LibreTexts URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Hydrogen Bond Donor and Acceptor Counts for Oxoacetate Derivatives

This guide provides a comprehensive analysis of hydrogen bond donors and acceptors in oxoacetate derivatives, a critical aspect for researchers, scientists, and drug development professionals. Understanding these propert...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of hydrogen bond donors and acceptors in oxoacetate derivatives, a critical aspect for researchers, scientists, and drug development professionals. Understanding these properties is fundamental to predicting molecular interactions, solubility, and the overall behavior of these compounds in biological systems.

The Central Role of Hydrogen Bonding in Molecular Recognition

Hydrogen bonds are highly specific, non-covalent interactions that play a pivotal role in chemistry and biology.[1] They occur when a hydrogen atom, covalently bonded to a highly electronegative atom (the donor), is attracted to another nearby electronegative atom (the acceptor).[2][3] In the context of drug development, the precise number and spatial arrangement of hydrogen bond donors and acceptors on a molecule are key determinants of its binding affinity and specificity to a biological target. This principle is a cornerstone of rational drug design and is encapsulated in frameworks like Lipinski's Rule of Five, which provides guidelines for the druglikeness of a chemical compound.[4][5][6]

Defining Hydrogen Bond Donors and Acceptors:

  • Hydrogen Bond Donor (HBD): A molecule containing a hydrogen atom bonded to a highly electronegative atom, typically nitrogen, oxygen, or fluorine.[1][2] The hydrogen atom is "donated" to the acceptor.

  • Hydrogen Bond Acceptor (HBA): A molecule with a lone pair of electrons on a small, highly electronegative atom (again, typically nitrogen, oxygen, or fluorine) that can interact with the partially positive hydrogen from the donor.[1][2]

Oxoacetate and Its Derivatives: A Structural Overview

Oxoacetic acids, also known as α-keto acids, are characterized by a carboxylic acid group adjacent to a ketone functional group. This unique arrangement confers a rich chemical reactivity and the ability to participate in a variety of hydrogen bonding interactions. This guide will focus on the following key oxoacetate derivatives, which are central to various metabolic pathways:

  • Glyoxylic Acid (Oxoacetic Acid): The simplest α-keto acid, playing a role in the glyoxylate cycle.[7][8]

  • Pyruvic Acid (2-Oxopropanoic Acid): A crucial intermediate in cellular respiration and other metabolic pathways.[9]

  • Oxaloacetic Acid (2-Oxobutanedioic Acid): An intermediate in the citric acid cycle and gluconeogenesis.[10][11]

  • α-Ketoglutaric Acid (2-Oxopentanedioic Acid): A key intermediate in the Krebs cycle and in nitrogen metabolism.[12]

Methodologies for Determining Hydrogen Bond Counts

The determination of hydrogen bond donor and acceptor counts can be approached through two primary methodologies: manual (rule-based) analysis and computational approaches.

Manual (Rule-Based) Analysis

This method relies on a set of established rules for identifying potential hydrogen bond donors and acceptors based on the chemical structure of the molecule.

Experimental Protocol: Rule-Based Determination of HBD and HBA Counts

  • Examine the Molecular Structure: Draw the 2D chemical structure of the oxoacetate derivative.

  • Identify Potential Hydrogen Bond Donors: Count the number of hydrogen atoms directly bonded to oxygen or nitrogen atoms. For oxoacetate derivatives, this will primarily be the hydrogen of the carboxylic acid's hydroxyl group.

  • Identify Potential Hydrogen Bond Acceptors: Count the number of oxygen and nitrogen atoms, as these possess lone pairs of electrons capable of accepting a hydrogen bond.[5][6] This includes the oxygen atoms of the carbonyl groups (ketone and carboxylic acid) and the hydroxyl oxygen of the carboxylic acid.

G

Computational Approaches

A variety of software tools can automate the process of calculating hydrogen bond donor and acceptor counts, offering a more rapid and often more nuanced analysis.

Commonly Used Computational Tools:

  • ChemDraw & MarvinSketch: These chemical drawing programs often include plugins or built-in functions to calculate molecular properties, including HBD and HBA counts, based on established rules like Lipinski's.

  • RDKit & PyMOL: These are powerful open-source cheminformatics and molecular visualization tools that can be scripted (e.g., using Python) to perform detailed analyses of molecular structures, including the identification of potential hydrogen bonding sites.

  • Specialized Software: Programs like HBexplore, HBonanza, and HBAT are specifically designed for the detailed analysis of hydrogen bonding patterns in macromolecules.[13][14][15]

G

Hydrogen Bond Donor and Acceptor Counts for Key Oxoacetate Derivatives

The following table summarizes the hydrogen bond donor and acceptor counts for the selected oxoacetate derivatives under physiological pH conditions (where the carboxylic acid is deprotonated).

DerivativeChemical FormulaStructureHydrogen Bond DonorsHydrogen Bond Acceptors
Glyoxylate C₂HO₃⁻OHC-COO⁻03
Pyruvate C₃H₃O₃⁻CH₃-CO-COO⁻03
Oxaloacetate C₄H₂O₅²⁻⁻OOC-CO-CH₂-COO⁻05
α-Ketoglutarate C₅H₄O₅²⁻⁻OOC-CO-CH₂-CH₂-COO⁻05

Note: The counts for the protonated forms are provided in the subsequent sections.

In-Depth Analysis of Individual Oxoacetate Derivatives

Glyoxylic Acid
  • Protonated State (HCOCOOH):

    • HBD: 1 (from the carboxylic acid's -OH group).[8]

    • HBA: 3 (the carbonyl oxygen, the hydroxyl oxygen, and the other carboxylic oxygen).[8]

  • Deprotonated State (Glyoxylate, HCOCOO⁻):

    • HBD: 0

    • HBA: 3 (the carbonyl oxygen and the two carboxylate oxygens).

  • Insights: Glyoxylic acid can form both intramolecular and intermolecular hydrogen bonds.[7][16] Its interaction with water is crucial for its role in atmospheric chemistry.[17][18]

Pyruvic Acid
  • Protonated State (CH₃COCOOH):

    • HBD: 1 (from the carboxylic acid's -OH group).

    • HBA: 3 (the ketone's carbonyl oxygen, and the two oxygens of the carboxylic acid group).

  • Deprotonated State (Pyruvate, CH₃COCOO⁻):

    • HBD: 0

    • HBA: 3 (the ketone's carbonyl oxygen and the two carboxylate oxygens).

  • Insights: The hydrogen bonding of pyruvic acid with water is complex and has been studied extensively, revealing that water can act as both a hydrogen bond donor and acceptor.[9][19] The presence of water can disrupt the intramolecular hydrogen bond within the pyruvic acid molecule.[20][21] The photochemistry of pyruvic acid is also influenced by hydrogen bonding.[22]

Oxaloacetic Acid
  • Protonated State (HOOCCOCH₂COOH):

    • HBD: 2 (one from each carboxylic acid's -OH group).

    • HBA: 5 (the ketone's carbonyl oxygen and the four oxygens of the two carboxylic acid groups).

  • Deprotonated State (Oxaloacetate, ⁻OOCCOCH₂COO⁻):

    • HBD: 0

    • HBA: 5 (the ketone's carbonyl oxygen and the four carboxylate oxygens).[23][24]

  • Insights: As a dicarboxylic acid, oxaloacetic acid has a greater potential for hydrogen bonding compared to glyoxylic and pyruvic acids.[10]

α-Ketoglutaric Acid
  • Protonated State (HOOCCOCH₂CH₂COOH):

    • HBD: 2 (one from each carboxylic acid's -OH group).

    • HBA: 5 (the ketone's carbonyl oxygen and the four oxygens of the two carboxylic acid groups).

  • Deprotonated State (α-Ketoglutarate, ⁻OOCCOCH₂CH₂COO⁻):

    • HBD: 0

    • HBA: 5 (the ketone's carbonyl oxygen and the four carboxylate oxygens).

  • Insights: The high water solubility of α-ketoglutaric acid is due to the ability of its polar carboxyl groups to form hydrogen bonds with water.[12] It plays a crucial role as a cofactor for certain enzymes.[25]

Advanced Considerations: Tautomerism and pH Effects

Keto-Enol Tautomerism

α-keto acids can exist in equilibrium between their keto and enol forms.[26][27][28] This tautomerization involves the migration of a proton and a shift in the position of a double bond.[29][30] While the keto form is generally more stable, the enol tautomer can have different hydrogen bonding properties.

  • Keto form: Contains a C=O group.

  • Enol form: Contains a C=C-OH group.

The enol form introduces an additional hydroxyl group, which can act as a hydrogen bond donor, and the double-bonded carbon can influence the electron density on the oxygen, affecting its acceptor strength.

G Keto Keto Form (C=O) Enol Enol Form (C=C-OH) Keto->Enol Tautomerization Enol->Keto

Influence of pH

The protonation state of the carboxylic acid groups is highly dependent on the pH of the environment.[31][32]

  • Low pH (acidic conditions): The carboxylic acid groups will be protonated (-COOH), acting as hydrogen bond donors.

  • Physiological pH (~7.4): The carboxylic acid groups will be deprotonated (-COO⁻), and will only function as hydrogen bond acceptors.

This change in protonation state dramatically alters the hydrogen bonding potential of the molecule and is a critical consideration in biological and pharmaceutical contexts.

Conclusion

The ability to accurately determine the hydrogen bond donor and acceptor counts of oxoacetate derivatives is essential for predicting their interactions in complex chemical and biological systems. This guide has provided a foundational understanding of the principles of hydrogen bonding, methodologies for their enumeration, and a detailed analysis of key oxoacetate derivatives. By considering factors such as pH and tautomerism, researchers can gain a more nuanced understanding of the behavior of these important molecules, facilitating advancements in drug discovery and metabolic research.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. [Link]

  • Ben Nasr, J., et al. (2022). A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes. Frontiers in Physics. [Link]

  • Wikipedia. (n.d.). Hydrogen bond. [Link]

  • TIU Lecture Notes. (2023). Lipinski rule of five. [Link]

  • Lam, C. H., et al. (2020). Role of hydrogen bonding in bulk aqueous phase decomposition, complexation, and covalent hydration of pyruvic acid. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2025). 11.5: Hydrogen Bonds. [Link]

  • Borbolla, J. P., et al. (2022). Photochemistry of pyruvic acid is governed by photo-induced intermolecular electron transfer through hydrogen bonds. PMC. [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. [Link]

  • PubChem. (n.d.). Oxalacetate. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. [Link]

  • Halonen, L., et al. (2013). Light-Induced Opening and Closing of the Intramolecular Hydrogen Bond in Glyoxylic Acid. The Journal of Physical Chemistry A. [Link]

  • Ben Nasr, J., et al. (2022). A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes. Frontiers. [Link]

  • Ben Nasr, J., et al. (2022). A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes. ResearchGate. [Link]

  • Lindauer, K., et al. (1996). HBexplore—a new tool for identifying and analysing hydrogen bonding patterns in biological macromolecules. Bioinformatics. [Link]

  • Organic Chemistry Tutorial. (n.d.). The donor and acceptors atoms in the Hydrogen bond. [Link]

  • Singh, S. K., et al. (2023). DIMERIZATION AND HYDRATION OF GLYOXYLIC ACID: A COMPUTATIONAL STUDY. RASĀYAN Journal of Chemistry. [Link]

  • Nichols, J. L., et al. (n.d.). Microwave Measurements and Calculations for The Glyoxylic Acid - Formic Acid Hydrogen-Bonded Complex. NSF PAR. [Link]

  • Fiveable. (2025). Keto-enol tautomerism. [Link]

  • Khan Academy. (n.d.). Hydrogen bonding. [Link]

  • ChemRxiv. (n.d.). Hydrogen Bond Analysis Tool for Molecular Simulation Trajectories. [Link]

  • Elmhurst University. (n.d.). Hydrogen Bonding: Acceptors and Donors. [Link]

  • Tiwari, R., & Panigrahi, S. K. (2026). HBAT 2: A Python Package to Analyse Hydrogen Bonds and Other Non-covalent Interactions in Macromolecular Structures. arXiv.org. [Link]

  • Wikipedia. (n.d.). Oxaloacetic acid. [Link]

  • PubChem. (n.d.). Oxaloacetate Ion. [Link]

  • Durrant Lab. (n.d.). hbonanza. GitHub. [Link]

  • Liu, Y., et al. (2015). Hydrogen bonding in cyclic complexes of carboxylic acid–sulfuric acid and their atmospheric implications. RSC Advances. [Link]

  • SourceForge. (2025). Hydrogen Bond Analysis Tool (HBAT). [Link]

  • Saccharomyces Genome Database. (n.d.). Chemical: oxaloacetate(2-). [Link]

  • Chemistry LibreTexts. (2023). Acidity of Alpha Hydrogens & Keto-enol Tautomerism. [Link]

  • Chemistry Steps. (2024). Keto Enol Tautomerization. [Link]

  • PubChem. (n.d.). Glyoxylic Acid. [Link]

  • Oregon State University. (2020). Keto/Enol Tautomerization. [Link]

  • Science.gov. (n.d.). alpha-ketoglutarate dehydrogenase complex: Topics. [Link]

  • Hangasky, J. A., et al. (2013). Protein Flexibility of the α-Ketoglutarate-Dependent Oxygenase Factor-Inhibiting HIF-1: Implications for Substrate Binding, Catalysis, and Regulation. PMC. [Link]

  • MDPI. (2022). Keto–Enol Tautomerism. [Link]

  • Jia, Z., et al. (2017). Double Hydrogen Bonding between Side Chain Carboxyl Groups in Aqueous Solutions of Poly (β-L-Malic Acid): Implication for the Evolutionary Origin of Nucleic Acids. MDPI. [Link]

  • Weßner, N., et al. (2020). Cofactor Generation Cascade for α-Ketoglutarate and Fe(II)-Dependent Dioxygenases. ACS Publications. [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1). [Link]

  • ECMDB. (2015). alpha-Ketoglutarate. [Link]

  • Perlmutter-Hayman, B. (1965). pH-controlled hydrogen-bonding. PMC. [Link]

  • Chemguide. (n.d.). an introduction to carboxylic acids. [Link]

  • Millikin University. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. [Link]

Sources

Foundational

Pharmacotoxicological and Safety Data Profiling of Ethyl (2-methoxybenzyl)aminoacetate: A Technical Whitepaper

Executive Summary Ethyl (2-methoxybenzyl)aminoacetate (also known as Ethyl N-(2-methoxybenzyl)glycinate) is a specialized N-benzylglycine ester derivative utilized extensively as a building block in the synthesis of nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (2-methoxybenzyl)aminoacetate (also known as Ethyl N-(2-methoxybenzyl)glycinate) is a specialized N-benzylglycine ester derivative utilized extensively as a building block in the synthesis of nitrogen-containing heterocycles, peptidomimetics, and experimental therapeutics. Because of its structural dualities—an ester linkage susceptible to hydrolysis and a benzylic amine prone to oxidative metabolism—understanding its precise physicochemical behavior and toxicological profile is paramount.

This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, metabolic liabilities, and toxicological profiling of Ethyl (2-methoxybenzyl)aminoacetate. Designed for drug development professionals, this guide moves beyond static data to explain the mechanistic causality behind its handling requirements and biological fate.

Physicochemical Properties & SDS Parameters

Causality in Handling: Ethyl (2-methoxybenzyl)aminoacetate features a secondary amine and an ethyl ester. The ortho-methoxy group on the benzyl ring acts as an electron-donating group, increasing the electron density of the aromatic system. While this makes the ring more susceptible to electrophilic attack, it also provides mild steric hindrance at the benzylic carbon compared to unsubstituted benzylamines. In a laboratory setting, the ester linkage dictates its stability; it is highly susceptible to base-catalyzed hydrolysis, necessitating storage in slightly acidic or neutral, moisture-free environments.

Table 1: Physicochemical & Safety Data Sheet (SDS) Overview
ParameterValue / DescriptionMechanistic Rationale
Chemical Name Ethyl (2-methoxybenzyl)aminoacetateN-benzylglycine derivative
Molecular Formula C12H17NO3-
Molecular Weight 223.27 g/mol -
Physical State Pale yellow to clear viscous liquidTypical of secondary amine esters at room temperature.
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)The secondary amine acts as a mild organic base, causing localized pH changes and lipid bilayer disruption upon contact.
Storage Conditions 2-8°C, under inert gas (Ar/N2)Prevents atmospheric moisture from initiating ester hydrolysis and limits amine oxidation.
PPE Requirements Nitrile gloves, safety goggles, fume hoodMitigates inhalation of volatile degradants and dermal exposure.

Pharmacokinetics & Metabolic Pathways

When evaluating N-benzylglycine derivatives in vivo, the administered ester prodrug is rarely the primary systemic species. Ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine) rapidly hydrolyze the ethyl ester to form the active free carboxylic acid,1[1].

Following ester hydrolysis, the compound undergoes oxidative deamination.2 target the benzylic carbon[2]. The cleavage of the C-N bond yields 2-methoxybenzaldehyde and free glycine. The aldehyde is rapidly oxidized by aldehyde dehydrogenase (ALDH) to 2-methoxybenzoic acid, which is subsequently conjugated with endogenous glycine to form 2-methoxyhippuric acid for renal clearance.

Crucially, the bioactivation of benzylamines can lead to reactive intermediates. Research demonstrates that benzylamine derivatives can form carbamoyl-like intermediates or epoxides that are 3[3].

Metabolism Parent Ethyl (2-methoxybenzyl)aminoacetate (Parent Ester) Acid (2-methoxybenzyl)aminoacetic acid (Active Metabolite) Parent->Acid Carboxylesterase (CES) Aldehyde 2-Methoxybenzaldehyde + Glycine Acid->Aldehyde CYP450 / MAO (Oxidative Deamination) Reactive Reactive Epoxide / Carbamoyl Intermediate Acid->Reactive CYP450 Bioactivation (Minor Pathway) Benzoic 2-Methoxybenzoic acid Aldehyde->Benzoic ALDH Hippuric 2-Methoxyhippuric acid (Excreted) Benzoic->Hippuric Glycine Conjugation GSH GSH Adducts (Toxicity Marker) Reactive->GSH Glutathione Trapping

Caption: Metabolic biotransformation of Ethyl (2-methoxybenzyl)aminoacetate to GSH adducts.

Toxicological Profile & Reactive Intermediates

While the parent ester exhibits low acute systemic toxicity, the generation of electrophilic intermediates during CYP450-mediated metabolism necessitates careful toxicological screening. The formation of S-[benzylcarbamoyl]glutathione and related adducts indicates that a minor fraction of the dose undergoes bioactivation[3]. Furthermore, the ortho-methoxy substitution may shift the P450 regioselectivity, potentially4 compared to unsubstituted benzylamines[4].

Table 2: Predicted ADME & Toxicity Endpoints
Target / ParameterObservationMechanistic Rationale
Plasma Stability (In Vitro) Low (T1/2 < 30 min)Rapid cleavage by plasma esterases to the free amino acid.
CYP Inhibition Potential Moderate (CYP1A2, CYP2D6)Secondary amines often act as reversible competitive inhibitors at CYP active sites.
Hepatotoxicity Risk Low to ModerateDependent on the ratio of ALDH-mediated clearance vs. epoxide formation.
Mutagenicity (Ames Test) Negative (Predicted)Lacks structural alerts for direct DNA intercalation; epoxides are rapidly quenched by GSH.

Experimental Workflows for Toxicity Assessment

To validate the metabolic clearance and identify reactive intermediates, a self-validating in vitro microsomal trapping assay is employed. By utilizing Human Liver Microsomes (HLM) supplemented with NADPH (for CYP activity) and GSH (as a soft nucleophile to trap electrophiles), researchers can quantitatively profile the bioactivation risk.

Protocol: Self-Validating Microsomal Bioactivation and GSH Trapping Assay

Causality & Validation: This protocol is designed as a self-validating system. GSH is added as a "soft" nucleophile to trap "soft" electrophiles (e.g., epoxides) before they can covalently bind to microsomal proteins. The assay is validated through the concurrent run of a positive control (e.g., Diclofenac, a known bioactivator) and a negative control (minus-NADPH) to rule out non-enzymatic degradation.

Step 1: Reagent Preparation

  • Prepare 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Thaw HLM on ice to preserve enzymatic activity.

  • Prepare a 10 mM stock of Ethyl (2-methoxybenzyl)aminoacetate in DMSO. Dilute to a 100 µM working solution in buffer (ensure final DMSO is <0.1% to prevent CYP inhibition).

Step 2: Incubation Mixture Assembly

  • In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL HLM, 5 mM GSH, and 10 µM of the test compound.

  • Causality: GSH is maintained at a high concentration (5 mM) to outcompete biological macromolecules for reactive intermediate binding, ensuring quantitative trapping[3].

Step 3: Reaction Initiation

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 1 mM NADPH.

  • Validation Check: Run a parallel control lacking NADPH. Any depletion of the parent compound in this control indicates chemical instability rather than enzymatic metabolism.

Step 4: Quenching and Protein Precipitation

  • After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an internal standard.

  • Causality: Cold ACN rapidly denatures CYP enzymes, stopping the reaction instantly, while precipitating proteins to prevent LC column clogging during downstream analysis.

Step 5: Extraction and Analysis

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Extract the supernatant and analyze via LC-HRMS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry).

  • Scan for a neutral loss of 129 Da (characteristic of the

    
    -glutamyl moiety of GSH adducts) to identify reactive intermediate formation[3].
    

Workflow Step1 1. Substrate + HLM (Pre-incubation at 37°C) Step2 2. Add NADPH & GSH (Initiate Reaction) Step1->Step2 Step3 3. Incubate 60 min (Metabolite Generation) Step2->Step3 Step4 4. Quench with Cold ACN (Protein Precipitation) Step3->Step4 Step5 5. Centrifuge & Extract (Isolate Supernatant) Step4->Step5 Step6 6. LC-HRMS/MS Analysis (Detect Adducts) Step5->Step6

Caption: In vitro workflow for HLM metabolic stability and GSH trapping analysis.

References

  • Chemical Research in Toxicology (ACS Publications). Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2...[Link]

  • Chemical Research in Toxicology (via R Discovery). Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates.[Link]

  • National Institutes of Health (PMC). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl (2-methoxybenzyl)aminoacetate from diethyl oxalate

Application Note: Chemoselective Synthesis of Ethyl (2-methoxybenzyl)aminoacetate via the Oxamate Route Executive Summary & Strategic Rationale The synthesis of N-substituted glycine esters, such as ethyl (2-methoxybenzy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Ethyl (2-methoxybenzyl)aminoacetate via the Oxamate Route

Executive Summary & Strategic Rationale

The synthesis of N-substituted glycine esters, such as ethyl (2-methoxybenzyl)aminoacetate, is a critical operation in the development of peptidomimetics and small-molecule therapeutics. Traditional direct alkylation of primary amines (e.g., 2-methoxybenzylamine) with ethyl bromoacetate frequently suffers from poor chemoselectivity, yielding complex mixtures of mono- and dialkylated products that severely complicate downstream purification.

To circumvent this, we employ a highly controlled, self-validating two-step "Oxamate Route":

  • Mono-Amidation: Diethyl oxalate is utilized as a bifunctional C2 building block[1]. Its inherent bifunctional nature allows it to undergo a controlled acyl substitution with 2-methoxybenzylamine to form ethyl N-(2-methoxybenzyl)oxamate.

  • Chemoselective Deoxygenation: The resulting α-keto amide (oxamate) is subjected to chemoselective reduction using Borane-Tetrahydrofuran (BH3·THF). Borane preferentially reduces the amide carbonyl to a methylene (-CH

    
    -) group while leaving the adjacent ester moiety intact[2].
    

Mechanistic Causality (E-E-A-T)

Why does BH3·THF selectively reduce the amide over the ester? The selectivity is governed by the relative Lewis basicity of the carbonyl oxygens. In an oxamate, the nitrogen lone pair strongly donates electron density into the amide carbonyl via resonance (


), making the amide oxygen highly electron-rich and strongly Lewis basic. Conversely, the alkoxy oxygen of the ester is a poorer electron donor, rendering the ester carbonyl far less nucleophilic. Since BH3 is an electrophilic reducing agent, it rapidly and irreversibly coordinates to the more basic amide oxygen[3]. Subsequent intramolecular hydride transfers lead to the cleavage of the C=O bond, yielding the desired secondary amine after hydrolytic workup, without reducing the ester to an alcohol.

Reaction Workflow

SynthesisWorkflow SM1 2-Methoxybenzylamine Step1 Step 1: Amidation (EtOH, 0 °C to rt) SM1->Step1 SM2 Diethyl Oxalate SM2->Step1 Int1 Ethyl N-(2-methoxybenzyl)oxamate (Intermediate) Step1->Int1 - EtOH Step2 Step 2: Borane Reduction (BH3·THF, Reflux) Int1->Step2 Prod Ethyl (2-methoxybenzyl)aminoacetate (Target Product) Step2->Prod 1. BH3 2. MeOH/HCl quench

Two-step chemoselective synthesis of Ethyl (2-methoxybenzyl)aminoacetate via oxamate.

Experimental Protocols

Protocol A: Synthesis of Ethyl N-(2-methoxybenzyl)oxamate Objective: Achieve strict mono-acylation to prevent oxamide (bis-amide) formation.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl oxalate (14.6 g, 100 mmol, 2.0 equiv) in absolute ethanol (50 mL). Causality Note: The use of excess diethyl oxalate is a strategic choice to statistically favor mono-amidation and suppress the formation of the symmetrical bis-amide[1].

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add 2-methoxybenzylamine (6.86 g, 50 mmol, 1.0 equiv) dropwise via a pressure-equalizing dropping funnel over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validate reaction progress via TLC (Hexanes/EtOAc 7:3, UV detection), ensuring complete consumption of the primary amine.

  • Workup: Once the amine is fully consumed, concentrate the mixture under reduced pressure (rotary evaporator). To remove the excess diethyl oxalate (b.p. 185 °C), apply high vacuum (0.1 mmHg) at 50 °C for 2 hours.

  • Purification: The crude oxamate typically presents as a viscous yellow oil or low-melting solid of sufficient purity (>95%) for the next step.

Protocol B: Chemoselective Reduction to Ethyl (2-methoxybenzyl)aminoacetate Objective: Deoxygenate the amide carbonyl to a methylene group without reducing the ethyl ester.

  • Preparation: In a flame-dried 250 mL two-neck flask equipped with a reflux condenser and an argon inlet, dissolve the crude ethyl N-(2-methoxybenzyl)oxamate (11.8 g, 50 mmol, 1.0 equiv) in anhydrous THF (100 mL).

  • Reduction: Cool the solution to 0 °C. Syringe in Borane-THF complex (1.0 M in THF, 125 mL, 125 mmol, 2.5 equiv) dropwise over 30 minutes. Caution: Vigorous hydrogen evolution will occur.

  • Reflux: Gradually warm the mixture to room temperature, then heat to gentle reflux (65 °C) for 12 hours.

  • Quenching (Critical Step): Cool the reaction to 0 °C. Carefully and slowly add methanol (20 mL) dropwise to quench unreacted borane. Stir until effervescence ceases.

  • Complex Cleavage: Add 1M HCl (50 mL) and heat the mixture to 60 °C for 1 hour. Causality Note: This step is mandatory to hydrolyze the highly stable amine-borane adduct that forms during the reduction, freeing the target secondary amine[3].

  • Isolation: Cool to room temperature and remove THF/MeOH under reduced pressure. Basify the remaining aqueous layer to pH 9 using saturated aqueous NaHCO

    
    . Extract with Dichloromethane (3 × 50 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM/MeOH 95:5) to afford the pure target compound.

Quantitative Data & Reaction Parameters

Table 1: Comparative Analysis of Synthetic Strategies

StrategyReagentsChemoselectivityYield (Typical)Major Byproducts
Direct Alkylation 2-Methoxybenzylamine + Ethyl bromoacetatePoor (Over-alkylation)30–45%Dialkylated tertiary amine
Reductive Amination Ethyl glyoxylate + 2-Methoxybenzylamine + NaBH(OAc)

Moderate50–60%Polymeric glyoxylate species
Oxamate Route (This Protocol) Diethyl oxalate, then BH

·THF
Excellent 75–85% (Over 2 steps) Trace oxamide (Step 1)

Table 2: Key Reaction Parameters for the Oxamate Route

ParameterStep 1: AmidationStep 2: Borane Reduction
Stoichiometry Amine : Oxalate = 1 : 2.0Oxamate : BH

= 1 : 2.5
Temperature 0 °C

25 °C
0 °C

65 °C (Reflux)
Time 4–6 hours12 hours
Critical Control Point High vacuum removal of excess oxalateAcidic hydrolysis of amine-borane complex

References

  • Title: Diethyl Oxalate: A Comparative Guide to its Applications in Organic Synthesis Source: Benchchem URL
  • Title: Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary)
  • Title: Chemoselective reduction of amides Source: ResearchGate URL

Sources

Application

Protocol for reacting 2-methoxybenzylamine with ethyl chlorooxoacetate

Application Note & Protocol: High-Yield N-Acylation of 2-Methoxybenzylamine with Ethyl Chlorooxoacetate Introduction The synthesis of -keto amides (oxamates) is a fundamental transformation in medicinal chemistry. Oxamat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: High-Yield N-Acylation of 2-Methoxybenzylamine with Ethyl Chlorooxoacetate

Introduction

The synthesis of


-keto amides (oxamates) is a fundamental transformation in medicinal chemistry. Oxamate derivatives serve as versatile synthetic intermediates for complex heterocycles and act as critical hydrogen-bond acceptors/donors in the development of kinase inhibitors and HIV entry inhibitors.

This application note details a robust, high-yielding protocol for the nucleophilic acyl substitution of 2-methoxybenzylamine with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride) to produce ethyl 2-(2-methoxybenzylamino)-2-oxoacetate . Designed for scalability and reproducibility, this guide elucidates the mechanistic causality behind each experimental condition to ensure a self-validating workflow.

Mechanistic Insights & Reaction Design (Causality)

To achieve near-quantitative yields, the reaction parameters must be carefully controlled to favor the desired amidation while suppressing side reactions.

  • Electrophile Reactivity: Ethyl chlorooxoacetate is exceptionally reactive. The adjacent ethyl ester group exerts a strong inductive electron-withdrawing effect (-I effect), which intensifies the partial positive charge on the acyl chloride carbonyl carbon. This makes it significantly more electrophilic than standard aliphatic acid chlorides, necessitating strict temperature control [1].

  • Temperature Control (0 °C to RT): Because of the high electrophilicity of the acyl chloride, the initial nucleophilic attack is highly exothermic. Adding the electrophile at 0 °C prevents the thermal degradation of the reagents and suppresses double-acylation or polymerization.

  • Role of the Base (Triethylamine): The formation of the amide bond generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will rapidly protonate the starting 2-methoxybenzylamine (

    
    ), converting it into an unreactive ammonium salt and artificially capping the reaction yield at 50%. Triethylamine (TEA) is employed as a soluble, non-nucleophilic acid scavenger to drive the reaction to completion [2].
    
  • Solvent Selection: Dichloromethane (DCM) is utilized because it is aprotic, does not compete with the amine for the electrophile, and provides excellent solubility for both the polar starting materials and the resulting oxamate [3].

Materials and Stoichiometry

The following table outlines the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Methoxybenzylamine 137.181.01.37 g (1.31 mL)Primary Nucleophile
Ethyl chlorooxoacetate 136.531.11.50 g (1.23 mL)Electrophile
Triethylamine (TEA) 101.191.51.52 g (2.09 mL)Acid Scavenger / Base
Dichloromethane (DCM) 84.93-50 mLAprotic Solvent

Experimental Workflow Visualization

Protocol A 2-Methoxybenzylamine (1.0 equiv) Step1 Combine & Cool Ice Bath (0 °C) A->Step1 B Triethylamine (TEA) (1.5 equiv) B->Step1 C Dichloromethane (DCM) (Solvent, 0.2 M) C->Step1 Step2 Dropwise Addition (Control Exotherm) Step1->Step2 D Ethyl Chlorooxoacetate (1.1 equiv) D->Step2 Add Slowly Step3 Stir at RT (2-6 h) (Nucleophilic Acyl Substitution) Step2->Step3 Workup Aqueous Workup (1M HCl, NaHCO3, Brine) Step3->Workup Product Ethyl 2-(2-methoxybenzylamino)-2-oxoacetate (Target Oxamate) Workup->Product

Figure 1: Experimental workflow for the N-acylation of 2-methoxybenzylamine.

Step-by-Step Protocol

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Flush the flask with inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the acyl chloride.

Step 2: Dissolution and Cooling

  • Add 50 mL of anhydrous Dichloromethane (DCM) to the flask.

  • Inject 1.31 mL (10.0 mmol) of 2-methoxybenzylamine and 2.09 mL (15.0 mmol) of Triethylamine (TEA).

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Step 3: Electrophile Addition

  • Draw 1.23 mL (11.0 mmol) of ethyl chlorooxoacetate into a glass syringe.

  • Critical Step: Add the ethyl chlorooxoacetate dropwise over 15 minutes. Causality: Rapid addition will cause a localized spike in temperature, leading to the vaporization of DCM and potential degradation of the electrophile. A white precipitate (Triethylammonium chloride) will begin to form immediately, validating that the acylation is occurring.

Step 4: Maturation

  • Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (RT).

  • Stir vigorously for 2 to 6 hours.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The primary amine starting material (ninhydrin active) should completely disappear, replaced by a higher

    
     UV-active product spot.
    

Step 5: Aqueous Workup

  • Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Add 20 mL of 1.0 M aqueous HCl and shake vigorously. Separate the layers. Causality: This protonates and extracts any unreacted amine and excess TEA into the aqueous layer.

  • Base Wash: Wash the organic layer with 20 mL of saturated aqueous

    
    .
    Causality: This neutralizes residual acid and removes any hydrolyzed ethyl chlorooxoacetate (oxalic acid monoethyl ester) as a water-soluble sodium salt.
    
  • Brine Wash: Wash with 20 mL of saturated NaCl (brine) to draw bulk water out of the organic phase.

Step 6: Isolation

  • Dry the collected organic layer over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting residue under a high vacuum to yield the pure product. (If minor impurities persist, purify via silica gel flash chromatography).

Expected Analytical Data

ParameterExpected Result
Physical Appearance Pale yellow to off-white solid/viscous oil
Theoretical Yield 2.37 g
Typical Isolated Yield 85% – 95% (2.01 g – 2.25 g)
TLC

(3:1 Hex/EtOAc)
~0.45 (UV Active, Ninhydrin Negative)
Reaction Formula

References

  • Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate ACS Omega URL:[Link]

  • US Patent 7,365,205 B2 - Diamine derivatives United States Patent and Trademark Office / Google Patents URL
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature Master Organic Chemistry URL:[Link]

Method

Application Notes and Protocols for Optimized N-Acylation of Benzylamines

Introduction: The Enduring Importance of the Amide Bond in N-Arylmethylamines The N-acylation of benzylamines, a subclass of N-arylmethylamines, is a cornerstone transformation in modern organic synthesis, particularly w...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Amide Bond in N-Arylmethylamines

The N-acylation of benzylamines, a subclass of N-arylmethylamines, is a cornerstone transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The resulting N-benzylamides are prevalent structural motifs in a vast array of biologically active molecules and functional materials.[1][2][3] Approximately 25% of all pharmaceutical drugs on the market contain at least one amide bond, underscoring the significance of robust and optimized methods for their synthesis.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of optimized reaction conditions for the N-acylation of benzylamines, moving beyond a simple recitation of steps to explain the underlying principles that govern these critical reactions.

Core Principles of N-Acylation: A Mechanistic Overview

The N-acylation of a benzylamine is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the benzylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate, with the departure of a leaving group, affords the stable amide product.

The reactivity of the benzylamine is governed by the nucleophilicity of the nitrogen atom, which can be modulated by substituents on the aromatic ring. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. The efficiency of the acylation is also critically dependent on the choice of the acylating agent, catalyst, solvent, and reaction temperature.

Optimized Protocols for N-Acylation of Benzylamines

This section details several field-proven protocols for the N-acylation of benzylamines, each with distinct advantages depending on the specific substrate and desired outcome.

Method 1: Classical N-Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents that readily react with benzylamines to form amides.[4] This method is often the first choice due to its speed and high yields. However, the reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting benzylamine, which would render it non-nucleophilic.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are used for their high electrophilicity, leading to rapid reaction rates.

  • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[5] These bases are capable of scavenging the generated HCl without competing with the benzylamine in attacking the acyl chloride.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are used to prevent the hydrolysis of the acyl chloride.

  • Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to control the exothermic reaction and minimize side-product formation.

Experimental Protocol: N-Benzoylation of Benzylamine with Benzoyl Chloride

  • To a solution of benzylamine (1.0 equiv.) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add DIPEA (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 equiv.) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-benzylbenzamide.

Method 2: N-Acylation using Carboxylic Anhydrides

Carboxylic anhydrides are another common class of acylating agents. They are generally less reactive than acyl chlorides, which can be advantageous for achieving higher selectivity with sensitive substrates.[1] The byproduct of this reaction is a carboxylic acid, which also requires neutralization.

Causality Behind Experimental Choices:

  • Acylating Agent: Carboxylic anhydrides offer a good balance of reactivity and stability. Acetic anhydride is a widely used reagent for N-acetylation.

  • Catalyst/Base: While a stoichiometric amount of a base like pyridine or triethylamine can be used, catalytic amounts of a Lewis acid such as zinc chloride (ZnCl₂) can also effectively promote the reaction.[6]

  • Solvent: Aprotic solvents are preferred. In some cases, the reaction can be run neat in the anhydride itself.

  • Temperature: Reactions may require heating to proceed at a reasonable rate, typically between room temperature and 80 °C.

Experimental Protocol: N-Acetylation of Benzylamine with Acetic Anhydride

  • In a round-bottom flask, dissolve benzylamine (1.0 equiv.) in DCM (0.5 M).

  • Add triethylamine (1.2 equiv.) to the solution.

  • Add acetic anhydride (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting N-benzylacetamide is often pure enough for subsequent steps, or it can be further purified by recrystallization.

Method 3: Green and Sustainable N-Acylation Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[1][7] These "green" approaches aim to minimize waste, avoid hazardous reagents, and utilize more benign solvents.

A. Acetonitrile as a "Green" Acetylating Agent in Continuous-Flow

A novel and sustainable method for N-acetylation utilizes acetonitrile as both the solvent and the acetylating agent, catalyzed by alumina (Al₂O₃) in a continuous-flow system.[8][9][10] This approach avoids the use of corrosive and hazardous reagents like acetyl chloride and acetic anhydride.

Causality Behind Experimental Choices:

  • Acylating Agent & Solvent: Acetonitrile is an inexpensive and relatively low-toxicity industrial byproduct.

  • Catalyst: Alumina is a cheap, robust, and environmentally friendly Lewis acid catalyst.

  • Reaction System: Continuous-flow chemistry offers advantages in terms of safety, scalability, and process control.[8][10]

Experimental Protocol: Continuous-Flow N-Acetylation of Benzylamine

  • Prepare a solution of benzylamine in acetonitrile (e.g., 0.1 M).

  • Pack a stainless-steel column with alumina.

  • Heat the column to the optimized temperature (e.g., 150 °C) and pressurize the system (e.g., 50 bar).

  • Pump the solution of benzylamine in acetonitrile through the heated column at a defined flow rate (e.g., 0.1 mL/min).[9]

  • Collect the eluent from the column.

  • The conversion can be monitored by GC-MS or LC-MS.

  • Evaporate the solvent from the collected fractions to obtain the N-benzylacetamide product.

B. Acetic Acid Catalyzed N-Acylation with Esters

A simple and cost-effective method for N-acetylation involves using esters, such as ethyl acetate or butyl acetate, as the acyl source with catalytic amounts of acetic acid.[11][12]

Causality Behind Experimental Choices:

  • Acylating Agent: Esters are less reactive and more environmentally benign acylating agents.

  • Catalyst: Acetic acid is an inexpensive and readily available catalyst.

  • Conditions: The reaction is typically carried out at elevated temperatures (80-120 °C) to drive the equilibrium towards the product.

Experimental Protocol: Acetic Acid-Catalyzed N-Acetylation of Benzylamine

  • To a sealable reaction vessel, add benzylamine (1.0 equiv.), ethyl acetate (used as both solvent and acylating agent), and acetic acid (10 mol%).

  • Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl acetate and acetic acid under reduced pressure.

  • The residue can be purified by column chromatography to yield N-benzylacetamide.

Data Presentation: Comparison of Optimized N-Acylation Methods

MethodAcylating AgentCatalyst/BaseSolventTemperatureAdvantagesDisadvantages
Classical Acylation Acyl ChlorideDIPEA or TEADCM, THF0 °C to RTFast, high yields, widely applicableRequires stoichiometric base, generates waste salts, moisture sensitive
Anhydride Acylation Carboxylic AnhydridePyridine, TEA, or cat. ZnCl₂DCM, neatRT to 80 °CMilder than acyl chlorides, good yieldsOften requires heating, generates carboxylic acid byproduct
Continuous-Flow AcetonitrileAlumina (Al₂O₃)AcetonitrileHigh Temp (e.g., 150 °C)Green, avoids hazardous reagents, scalableRequires specialized equipment
Acid-Catalyzed EsterAcetic AcidEsterHigh Temp (e.g., 100-120 °C)Green, inexpensive reagentsRequires high temperatures and long reaction times

Visualization of Key Processes

General Workflow for N-Acylation of Benzylamine

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_amine Benzylamine reaction N-Acylation Reaction (Solvent, Temperature) start_amine->reaction start_acyl Acylating Agent (Acyl Chloride, Anhydride, etc.) start_acyl->reaction start_reagent Base / Catalyst start_reagent->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product N-Acylated Benzylamine purification->product G cluster_mech Reaction Mechanism amine R-CH₂-NH₂ tetrahedral [R-CH₂-NH₂(⁺)-C(O⁻)R'-Cl] amine->tetrahedral Nucleophilic Attack acyl_chloride R'-COCl acyl_chloride->tetrahedral amide R-CH₂-NH-COR' tetrahedral->amide Collapse & Proton Transfer chloride Cl⁻ tetrahedral->chloride protonated_base Base-H⁺ base Base base->protonated_base

Sources

Application

A Detailed Protocol for the Preparation of Ethyl N-(2-methoxybenzyl)oxamate for Research &amp; Development

An Application Note for the Synthesis of Ethyl N-(2-methoxybenzyl)oxamate Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of ethyl N-(2-methoxybenzyl)oxamate, a valuable building...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Ethyl N-(2-methoxybenzyl)oxamate

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of ethyl N-(2-methoxybenzyl)oxamate, a valuable building block in medicinal chemistry and drug development. The procedure details the N-acylation of 2-methoxybenzylamine with ethyl oxalyl chloride. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale behind critical procedural choices, and offers a robust framework for safety, reaction monitoring, purification, and characterization. This self-validating protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for preparing this and similar oxamate derivatives.

Scientific Principle and Reaction Mechanism

The synthesis of ethyl N-(2-methoxybenzyl)oxamate is achieved through a nucleophilic acyl substitution reaction. The primary amine, 2-methoxybenzylamine, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acid chloride in ethyl oxalyl chloride.

The reaction proceeds via a tetrahedral intermediate. An organic, non-nucleophilic base, such as triethylamine (TEA), is incorporated as an acid scavenger. Its crucial role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The overall transformation is depicted below:

Reaction Scheme: 2-Methoxybenzylamine + Ethyl Oxalyl Chloride → Ethyl N-(2-methoxybenzyl)oxamate + Triethylamine Hydrochloride

Reaction Mechanism Visualization

The following diagram illustrates the step-wise mechanism of the acylation reaction.

G Reactants 2-Methoxybenzylamine (Nucleophile) + Ethyl Oxalyl Chloride (Electrophile) Attack Nucleophilic Attack Reactants->Attack Step 1 Base Triethylamine (Base) Deprotonation Deprotonation by Base Base->Deprotonation Intermediate Tetrahedral Intermediate (Protonated) Attack->Intermediate Intermediate->Deprotonation HCl_Salt Triethylamine HCl Salt Deprotonation->HCl_Salt Collapse Collapse of Intermediate (Chloride Expulsion) Deprotonation->Collapse Step 2 Product Ethyl N-(2-methoxybenzyl)oxamate (Final Product) Collapse->Product Step 3

Caption: Mechanism of Nucleophilic Acyl Substitution.

Materials, Reagents, and Equipment

Reagent & Solvent Data
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-MethoxybenzylamineC₈H₁₁NO137.181.00 g7.29Limiting Reagent
Ethyl Oxalyl ChlorideC₄H₅ClO₃136.531.09 g (0.88 mL)8.02 (1.1 eq)Highly corrosive and moisture-sensitive
Triethylamine (TEA)C₆H₁₅N101.191.11 g (1.52 mL)10.94 (1.5 eq)Anhydrous, acts as an acid scavenger
Dichloromethane (DCM)CH₂Cl₂84.93~40 mL-Anhydrous, reaction solvent
Hydrochloric Acid (1M aq.)HCl36.46~20 mL-For work-up
Sat. Sodium BicarbonateNaHCO₃84.01~20 mL-For work-up
Brine (Sat. NaCl aq.)NaCl58.44~20 mL-For work-up
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • 50 mL Dropping funnel or syringe pump

  • Septa and nitrogen/argon inlet

  • Ice-water bath

  • Magnetic stir plate

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

  • Flash chromatography system (optional, for purification)

  • NMR Spectrometer, Mass Spectrometer, IR Spectrometer (for characterization)

Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood by trained personnel.

  • Ethyl Oxalyl Chloride: This reagent is highly corrosive, toxic, and a lachrymator. It causes severe skin burns and eye damage.[2] It reacts violently with water and moisture, releasing toxic hydrogen chloride gas.[3] Always handle in an inert, dry atmosphere.[4] Personal Protective Equipment (PPE) is mandatory:

    • Eyes: Chemical safety goggles and a face shield.[3]

    • Skin: Impervious gloves (e.g., nitrile) and a flame-resistant lab coat.[3]

    • Respiratory: Use only in a well-ventilated fume hood.[2]

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.

  • Triethylamine (TEA): Corrosive and flammable with a strong, irritating odor.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

Detailed Experimental Protocol

Experimental Workflow Diagram

Caption: Overall Synthesis and Analysis Workflow.

Part 1: Reaction Setup and Execution

  • Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain an anhydrous environment.

  • Initial Solution: To a 100 mL round-bottom flask, add 2-methoxybenzylamine (1.00 g, 7.29 mmol) and anhydrous dichloromethane (20 mL).

  • Base Addition: Add triethylamine (1.52 mL, 10.94 mmol, 1.5 eq) to the stirred solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. The use of low temperature is critical to control the exothermic nature of the acylation and prevent side reactions.

  • Reagent Addition: In a separate dry flask, prepare a solution of ethyl oxalyl chloride (0.88 mL, 8.02 mmol, 1.1 eq) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel or syringe. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the 2-methoxybenzylamine spot is no longer visible.

Part 2: Work-up and Product Isolation

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 20 mL of 1M HCl(aq). This step neutralizes excess triethylamine and hydrolyzes any remaining ethyl oxalyl chloride.

  • Extraction: Shake the funnel, release the pressure, and separate the layers. The product will be in the organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with:

    • 20 mL of 1M HCl(aq)

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • 20 mL of brine (to remove bulk water)

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a white to off-white solid or a viscous oil.

Part 3: Purification

While the crude product may be of sufficient purity for some applications, flash column chromatography is recommended for obtaining high-purity material.

  • Adsorbent: Silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the solvent system, collecting fractions and monitoring by TLC.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl N-(2-methoxybenzyl)oxamate as a pure solid.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the benzyl CH₂ group (a doublet coupled to the N-H proton), and the aromatic protons, as well as the amide N-H proton (a broad triplet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all unique carbon atoms, including two distinct carbonyl carbons (one for the amide and one for the ester).

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺.

  • IR (Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C-H stretches (~3000-2800 cm⁻¹), and two distinct carbonyl (C=O) stretches for the amide (~1680 cm⁻¹) and the ester (~1740 cm⁻¹).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent hydrolyzed the ethyl oxalyl chloride. 2. Insufficient base (TEA). 3. Incomplete reaction.1. Ensure all glassware is oven-dried and use anhydrous solvents.[5] 2. Use at least 1.2-1.5 equivalents of TEA. 3. Increase reaction time and monitor by TLC until starting material is consumed.
Dark-Colored Product 1. Reaction temperature was too high. 2. Impure starting materials.1. Maintain the reaction at 0 °C during the addition of ethyl oxalyl chloride.[5] 2. Ensure the purity of the starting amine and acyl chloride.
Product Hydrolyzes during Work-up 1. Prolonged exposure to acidic or basic aqueous solutions.1. Perform the work-up steps efficiently without unnecessary delays. Ensure neutralization is complete before moving to the next step.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%.
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • Aldrich. (2025, December 23). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • Wikipedia. Oxalyl chloride. Available at: [Link]

  • Thermo Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Ethyl oxalyl chloride.
  • TCI Chemicals. SAFETY DATA SHEET - Oxalyl Chloride.
  • Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. I. The Preparation of Furanone Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Appendix C. Experimental for Chapter 3. Supplemental Information Data File.
  • The Royal Society of Chemistry. Supporting information.
  • Benchchem. Technical Support Center: Synthesis of 2-Methyl-3-methoxybenzoyl chloride.
  • National Institutes of Health. NMR Characterization of Lignans - PMC. Available at: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • PubChem. 2-Methoxybenzylamine. Available at: [Link]

  • Nordmann. Ethyl oxalyl chloride (4755-77-5). Available at: [Link]

Sources

Method

Application Note: Precision Solvent Selection for the Synthesis of Oxoacetate Derivatives

-Keto Ester (Oxoacetate) Synthesis Executive Summary Oxoacetate derivatives ( -keto esters) are pivotal intermediates in the synthesis of heterocycles (e.g., indoles, quinoxalines) and pharmaceutical APIs. Their synthesi...

Author: BenchChem Technical Support Team. Date: March 2026


-Keto Ester (Oxoacetate) Synthesis

Executive Summary

Oxoacetate derivatives (


-keto esters) are pivotal intermediates in the synthesis of heterocycles (e.g., indoles, quinoxalines) and pharmaceutical APIs. Their synthesis, primarily achieved via Friedel-Crafts glyoxylation  or Grignard addition to dialkyl oxalates , is governed by a critical, often overlooked variable: Solvent Selection .[1]

This guide moves beyond basic solubility parameters. We analyze how solvent choice dictates regioselectivity (kinetic vs. thermodynamic control), chemoselectivity (mono- vs. bis-addition), and process mass intensity (PMI) . We provide validated protocols comparing traditional chlorinated solvents against modern, sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME).

Mechanistic Basis of Solvent Selection[2]

The synthesis of oxoacetates relies on electrophilic or nucleophilic attack at a carbonyl center. The solvent is not merely a medium; it is a ligand that modulates the reactivity of the active species.

The Friedel-Crafts Route (Electrophilic)

In the reaction between an arene and oxalyl chloride catalyzed by


, the solvent determines the nature of the electrophile.
  • Non-polar/Low-dielectric solvents (DCM,

    
    ):  Favor the formation of tight ion pairs. In naphthalene systems, this favors 
    
    
    
    -substitution (kinetic control).[2]
  • Polar/Coordinating solvents (Nitrobenzene): Solvate the acylium complex, increasing steric bulk and favoring

    
    -substitution (thermodynamic control) due to reversibility.
    
The Grignard Route (Nucleophilic)

The addition of


 to diethyl oxalate requires strict control to prevent double addition (forming the 

-hydroxy ester or diol).
  • Solvent Effect on Schlenk Equilibrium:

    
    .
    
  • Ether vs. THF:

    
     precipitates in diethyl ether, shifting the equilibrium. In THF and 2-MeTHF, species remain soluble, altering the kinetic profile of the addition.
    

Visualizing the Decision Process

The following decision tree assists in selecting the optimal synthetic route and solvent system based on substrate electronics and green chemistry requirements.

SolventSelection Start Substrate Type ElectronRich Electron Rich (e.g., Indoles, Anisoles) Start->ElectronRich Activated ElectronPoor Electron Poor (e.g., Halobenzenes) Start->ElectronPoor Deactivated RouteFC Route A: Friedel-Crafts (Oxalyl Chloride) ElectronRich->RouteFC RouteGrig Route B: Grignard (Diethyl Oxalate) ElectronPoor->RouteGrig SolvDCM Solvent: DCM (Standard, High PMI) RouteFC->SolvDCM Kinetic Control SolvNitro Solvent: Nitrobenzene (High Selectivity, Toxic) RouteFC->SolvNitro Thermodynamic Control SolvMeTHF Solvent: 2-MeTHF (Green, High Yield) RouteGrig->SolvMeTHF Preferred (Process) SolvCPME Solvent: CPME (Low Peroxide, Dry) RouteGrig->SolvCPME Alternative

Figure 1: Strategic decision tree for oxoacetate synthesis routes and solvent pairing.

Validated Protocols

Protocol A: Friedel-Crafts Glyoxylation of Indoles

Target: Ethyl 3-indoleglyoxylate Challenge: Controlling C3-regioselectivity and managing the exotherm. Solvent Strategy: Dichloromethane (DCM) is standard, but Acetonitrile or Ionic Liquids offer greener profiles for specific substrates.

Materials
  • Indole (1.0 equiv)[3]

  • Oxalyl Chloride (1.2 equiv)

  • Anhydrous Solvent (DCM or 2-MeTHF)

  • Ethanol (Excess, for quenching)

  • Reagents:

    
     (Optional for indoles, required for benzenes)
    
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add anhydrous solvent (10 mL/g of substrate). Cool to 0°C.

    • Note: If using 2-MeTHF, ensure temperature does not drop below -10°C to maintain viscosity/solubility.

  • Electrophile Formation: Add oxalyl chloride dropwise.

    • Observation: No immediate color change.

  • Substrate Addition: Add indole (dissolved in minimal solvent) dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature < 5°C. The reaction is highly exothermic.

    • Mechanism:[2][3][4][5][6][7] The indole attacks the oxalyl chloride to form the indolyl-glyoxalyl chloride intermediate.

  • Aging: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • Visual Check: Formation of a bright yellow/orange precipitate (the acid chloride salt).

  • Quench (Esterification): Cool back to 0°C. Add absolute ethanol (5 equiv) slowly.

    • Caution: Vigorous HCl gas evolution. Use a scrubber.

  • Work-up: Pour mixture into ice-cold

    
     (sat). Extract with EtOAc (or 2-MeTHF). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[3]

Data Comparison: Solvent Effect on Yield

SolventYield (%)Regioselectivity (C3:N1)PMI ScoreNotes
DCM 92%>99:1HighStandard, carcinogenic risk.
Nitrobenzene 85%95:5HighDifficult work-up (high BP).
2-MeTHF 88%98:2LowGreen alternative; easier phase cut.
Protocol B: Grignard Addition to Diethyl Oxalate

Target: Ethyl 2-oxo-2-phenylacetate Challenge: Preventing double addition (formation of the diol). Solvent Strategy: 2-MeTHF is superior to THF/Ether due to higher boiling point (safety), lower water miscibility (work-up), and suppression of side reactions.

Materials
  • Bromobenzene (1.0 equiv)

  • Magnesium Turnings (1.1 equiv)

  • Diethyl Oxalate (2.0 equiv - Excess is crucial)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[1][8][9][10]

Step-by-Step Methodology
  • Grignard Formation:

    • Activate Mg turnings (iodine crystal or heat).

    • Add 2-MeTHF.[8][9][10] Add bromobenzene dropwise to maintain a gentle reflux.

    • Advantage:[5][7][9][11][12] 2-MeTHF allows reflux at ~80°C, driving completion faster than THF (66°C) or

      
       (35°C).
      
  • The "Reverse Addition" (Critical Step):

    • In a separate flask, cool Diethyl Oxalate (2.0 equiv) in 2-MeTHF to -40°C.

    • Why Reverse Addition? Adding the Grignard to the excess oxalate ensures the oxalate is always in high concentration, statistically favoring mono-addition (keto-ester) over double-addition (alcohol).

  • Transfer: Cannulate the warm Grignard reagent slowly into the cooled oxalate solution over 45 minutes.

  • Quench: Quench with

    
     (aq).
    
  • Phase Separation:

    • 2-MeTHF Advantage: Unlike THF, 2-MeTHF is immiscible with water.[9] The layers separate cleanly without adding a third solvent (like Toluene/EtOAc).

  • Purification: Distillation or crystallization.

Green Chemistry & Industrial Scalability[1][13][14][15]

Replacing chlorinated solvents and simple ethers is a priority for pharmaceutical scale-up. We utilize the GSK Solvent Sustainability Guide metrics to validate the shift to 2-MeTHF.

Solvent Sustainability Comparison Table
SolventGSK Score (1-10)Boiling Point (°C)Peroxide RiskWater MiscibilitySuitability for Oxoacetates
Dichloromethane 3 (Poor)40NoneLowHigh (Standard F-C solvent)
Diethyl Ether 2 (Poor)35HighLowLow (Flammability/Emissions)
THF 4 (Fair)66HighHighMedium (Work-up issues)
2-MeTHF 7 (Good) 80LowLowExcellent (Grignard & Extraction)
CPME 7 (Good) 106LowLowExcellent (High temp stability)

Note: Higher GSK score indicates a "greener" solvent.

Process Mass Intensity (PMI) Impact

Using 2-MeTHF in the Grignard protocol reduces PMI by approximately 30% compared to THF. This is primarily due to:

  • Elimination of Extraction Solvent: No need to add Toluene for phase separation.

  • Recyclability: 2-MeTHF forms an azeotrope with water that is easily dried, allowing for efficient solvent recovery.

Diagrammatic Mechanism: Friedel-Crafts Solvation

The following diagram illustrates how solvent polarity influences the acylium ion intermediate, affecting the reaction pathway.

FC_Mechanism cluster_NonPolar Non-Polar Solvent (DCM/CS2) cluster_Polar Polar Solvent (Nitrobenzene) Reactants Acyl Chloride + AlCl3 Complex Acylium Ion Complex [R-C=O]+ [AlCl4]- Reactants->Complex TightPair Tight Ion Pair (Sterically Small) Complex->TightPair In DCM Solvated Solvated Ion Pair (Sterically Bulky) Complex->Solvated In PhNO2 Kinetic Kinetic Product (Alpha-Substitution) TightPair->Kinetic Thermo Thermodynamic Product (Beta-Substitution) Solvated->Thermo

Figure 2: Influence of solvent coordination on the steric bulk of the electrophile, dictating regioselectivity.

References

  • GSK Solvent Sustainability Guide: Alder, C. M., et al. "Updating and further expanding GSK's solvent sustainability guide."[13] Green Chemistry, 2016, 18 , 3879-3890. Link

  • 2-MeTHF in Grignard Reactions: Aycock, D. F. "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development, 2007, 11 , 156-159. Link

  • Friedel-Crafts Selectivity: Gore, P. H.[3] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 1955, 55 , 229-281.[2] Link

  • Indole Acylation Protocol: Organic Syntheses, Coll. Vol. 6, p.109 (1988); Vol. 51, p.100 (1971). (Adapted for modern green solvents). Link

  • Green Friedel-Crafts: Hachiya, I., et al. "Friedel–Crafts acylation of indoles with acyl chlorides using zinc oxide in ionic liquid." Tetrahedron Letters, 2009.

Sources

Application

The Versatility of Ethyl (2-methoxybenzyl)aminoacetate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Scaffold of Potential In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and ve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and versatile biological activity is perpetual. Ethyl (2-methoxybenzyl)aminoacetate, while not extensively documented as a standalone therapeutic agent, represents a fascinating and promising scaffold for drug discovery. Its structure, a hybrid of a flexible ethyl aminoacetate backbone and a strategically substituted 2-methoxybenzyl group, presents a unique combination of features that can be exploited for the rational design of new therapeutic agents. This guide delves into the potential applications of this compound, drawing insights from the well-established roles of its constituent chemical motifs in medicinal chemistry. We will explore its synthetic pathways, potential biological targets, and provide detailed protocols for its utilization in a research and development setting.

The N-benzylglycine ethyl ester core of the molecule serves as a versatile building block in the synthesis of a variety of bioactive compounds, including peptide analogs and small molecule inhibitors.[1] The ethyl ester functionality offers a site for modification or can act as a prodrug moiety, enhancing bioavailability. The secondary amine provides a crucial point for further chemical elaboration and interaction with biological targets. The benzyl group itself can engage in hydrophobic and π-stacking interactions within protein binding pockets.

The strategic placement of a methoxy group at the ortho position of the benzyl ring is a key feature that significantly influences the molecule's conformational preferences and electronic properties. The methoxy group is a common substituent in many approved drugs, known to enhance ligand-target binding, improve physicochemical properties, and favorably modulate metabolic pathways.[2][3] Its presence in the ortho position can induce a specific torsion angle, which can be crucial for locking the molecule into a bioactive conformation. This "ortho-methoxy effect" can lead to enhanced selectivity and potency for a given biological target. A notable example of the utility of the 2-methoxybenzyl group is in the design of allosteric deoxyhypusine synthase (DHPS) inhibitors for the treatment of melanoma.[4]

This document will serve as a comprehensive resource for researchers, providing not only theoretical background but also actionable protocols to harness the potential of Ethyl (2-methoxybenzyl)aminoacetate in their drug discovery endeavors.

Core Structural Insights and Their Implications in Drug Design

The therapeutic potential of Ethyl (2-methoxybenzyl)aminoacetate can be inferred by dissecting its structure into two key components: the N-benzylglycine ethyl ester core and the 2-methoxybenzyl substituent.

The N-Benzylglycine Ethyl Ester Scaffold

N-substituted glycine derivatives are prevalent in medicinal chemistry.[5] They serve as mimics of dipeptides, offering improved metabolic stability compared to their natural counterparts. The N-benzylglycine ethyl ester scaffold has been identified as a key intermediate in the synthesis of pharmaceuticals for a range of conditions, including neurological disorders and inflammatory bowel disease.[1][6]

Key Attributes:

  • Synthetic Tractability: The synthesis of N-benzylglycine esters is generally straightforward, often involving the N-alkylation of glycine ethyl ester with a suitable benzyl halide.[7] This allows for the facile generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.

  • Peptidomimetic Character: The scaffold can mimic the backbone of dipeptides, enabling it to interact with protein targets that recognize peptide ligands. This is particularly relevant for the development of inhibitors for proteases, peptidases, and other enzymes involved in protein-protein interactions.

  • Modulation of Physicochemical Properties: The ethyl ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which can alter the compound's solubility, cell permeability, and pharmacokinetic profile. This offers a handle for prodrug strategies.

The Influence of the 2-Methoxybenzyl Group

The methoxy group is a powerful tool in the medicinal chemist's arsenal. Its impact on a molecule's properties is multifaceted and highly dependent on its position on the aromatic ring.[2][8]

Key Contributions of the 2-Methoxy Group:

  • Conformational Constraint: The ortho-methoxy group can sterically interact with the benzylic methylene and the secondary amine, restricting the rotation around the benzyl-nitrogen bond. This pre-organization of the molecule into a specific conformation can reduce the entropic penalty upon binding to a target, leading to higher affinity.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding site.

  • Metabolic Stability: The methoxy group can block sites of potential metabolism on the aromatic ring, thereby increasing the metabolic stability and half-life of the drug candidate.

  • Modulation of Lipophilicity: The methoxy group increases the lipophilicity of the molecule compared to a hydroxyl group, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Therapeutic Applications and Biological Targets

Based on the known biological activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for derivatives of Ethyl (2-methoxybenzyl)aminoacetate.

Table 1: Potential Therapeutic Applications and Rationale

Therapeutic AreaPotential Biological Target(s)Rationale
Oncology Deoxyhypusine Synthase (DHPS), Kinases, TubulinThe 2-methoxybenzyl moiety is present in allosteric DHPS inhibitors for melanoma.[4] The N-benzylglycine scaffold can be elaborated to target various kinases and protein-protein interactions crucial for cancer cell proliferation.
Neurodegenerative Diseases Cholinesterases, SecretasesN-benzylglycine derivatives have been investigated for their potential in Alzheimer's disease research.[5] The scaffold can be used to design inhibitors of enzymes involved in the pathogenesis of neurodegenerative disorders.
Inflammatory Diseases Enkephalinase, Cytokine release pathwaysN-benzylglycine ethyl ester has been shown to inhibit the release of inflammatory cytokines.[6] Derivatives can be designed as inhibitors of enkephalinase, which is involved in pain and inflammation.[9]
Infectious Diseases Viral Proteases, Bacterial EnzymesThe peptidomimetic nature of the scaffold makes it suitable for designing inhibitors of viral proteases (e.g., HIV protease) and essential bacterial enzymes.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and preliminary biological evaluation of Ethyl (2-methoxybenzyl)aminoacetate and its derivatives.

Protocol 1: Synthesis of Ethyl (2-methoxybenzyl)aminoacetate

This protocol describes a standard reductive amination procedure for the synthesis of the title compound.

Materials and Reagents:

  • 2-Methoxybenzaldehyde

  • Glycine ethyl ester hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of glycine ethyl ester hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) and stir at room temperature for 15 minutes.

  • Add 2-methoxybenzaldehyde (1.0 eq) to the reaction mixture.

  • After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Ethyl (2-methoxybenzyl)aminoacetate.

Causality behind Experimental Choices:

  • Triethylamine is used to neutralize the hydrochloride salt of glycine ethyl ester, liberating the free amine for the reaction.

  • Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive amination, minimizing side reactions.

  • The aqueous workup with sodium bicarbonate is necessary to remove unreacted aldehyde and acidic byproducts.

Self-Validating System:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product GlycineEster Glycine Ethyl Ester HCl Mixing Mixing & Stirring GlycineEster->Mixing Methoxybenzaldehyde 2-Methoxybenzaldehyde Methoxybenzaldehyde->Mixing TEA Triethylamine (TEA) TEA->Mixing STAB Sodium Triacetoxyborohydride (STAB) Reduction Reductive Amination STAB->Reduction DCM Dichloromethane (DCM) DCM->Mixing Mixing->Reduction Intermediate Imine Formation Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification FinalProduct Ethyl (2-methoxybenzyl)aminoacetate Purification->FinalProduct

Caption: Synthetic workflow for Ethyl (2-methoxybenzyl)aminoacetate.

Protocol 2: General Procedure for the Synthesis of Amide Derivatives

This protocol outlines the synthesis of amide derivatives from Ethyl (2-methoxybenzyl)aminoacetate, a common step in creating compound libraries for SAR studies.

Materials and Reagents:

  • Ethyl (2-methoxybenzyl)aminoacetate

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Ethyl (2-methoxybenzyl)aminoacetate (1.1 eq) and DIPEA (2.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Causality behind Experimental Choices:

  • EDC and HOBt are used as coupling agents to facilitate the formation of the amide bond by activating the carboxylic acid.

  • DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to ensure the amine is in its free base form.

  • The aqueous washes are crucial for removing the coupling reagents and other water-soluble impurities.

Self-Validating System:

  • Reaction completion can be monitored by TLC or LC-MS.

  • The purity and identity of the final amide derivatives should be confirmed by LC-MS and NMR spectroscopy.

Amide_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product Aminoacetate Ethyl (2-methoxybenzyl)aminoacetate Coupling Amide Bond Formation Aminoacetate->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation CarboxylicAcid->Activation EDC EDC EDC->Activation HOBt HOBt HOBt->Activation DIPEA DIPEA DIPEA->Coupling DMF DMF DMF->Coupling Activation->Coupling Purification Purification Coupling->Purification AmideProduct Amide Derivative Purification->AmideProduct

Caption: Workflow for amide derivative synthesis.

Conclusion and Future Perspectives

Ethyl (2-methoxybenzyl)aminoacetate is a promising and versatile scaffold in medicinal chemistry. While direct biological data on this specific molecule is sparse, a comprehensive analysis of its constituent parts strongly suggests its potential as a starting point for the development of novel therapeutics in oncology, neurodegenerative diseases, and inflammatory conditions. The synthetic accessibility and the tunable nature of this scaffold make it an attractive platform for generating diverse chemical libraries for high-throughput screening and lead optimization.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of a focused library of derivatives, where both the aminoacetate backbone and the benzyl ring are modified, will be crucial to unlocking its full therapeutic potential. Furthermore, computational studies, such as molecular docking and molecular dynamics simulations, can guide the rational design of new analogs with improved potency and selectivity for specific biological targets. The application notes and protocols provided herein offer a solid foundation for researchers to embark on this exciting journey of discovery.

References

  • Google Patents. JPH05178802A - Production of n-benzylglycine and its derivative.
  • Google Patents. DE102006050672A1 - New glycylglycine derivatives with a benzylsulfonylamido group and an amidino-organylamido group at the opposite chain ends, used in drugs for reducing loss of blood, e.g. in operations.
  • Chem-Impex. N-Benzylglycine ethyl ester. Available at: [Link]

  • Thieme. 2.2.2.3 Substituted Benzyl Esters. Available at: [Link]

  • PubChem. N-Benzylglycine Hydrochloride. Available at: [Link]

  • Google Patents. CN1202076C - Production method of N-benzyl glycine ethyl ester.
  • Google Patents. US4513009A - Aminoacid derivatives and their therapeutic applications.
  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available at: [Link]

  • PubChem. N-Benzylglycine ethyl ester. Available at: [Link]

  • Google Patents. KR101247137B1 - Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltㆍ4 hydrate.
  • Springer. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Available at: [Link]

  • PubMed. In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. Available at: [Link]

  • PubChem. Ethyl 2-[ethyl-(2-methoxybenzoyl)amino]acetate. Available at: [Link]

  • PubMed. The role of the methoxy group in approved drugs. Available at: [Link]

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • PubChem. Ethyl 2-[acetyl(methoxy)amino]acetate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of Ethyl N-(2-methoxybenzyl)oxamate

Welcome to the Technical Support Center for the purification of ethyl N-(2-methoxybenzyl)oxamate. As a versatile intermediate in coordination chemistry and drug development, this molecule presents unique physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of ethyl N-(2-methoxybenzyl)oxamate. As a versatile intermediate in coordination chemistry and drug development, this molecule presents unique physicochemical challenges. Structurally, it features a planar oxamate core capable of strong hydrogen bonding (via the amide NH and carbonyl oxygens), an ethyl ester, and an electron-rich 2-methoxybenzyl ether moiety.

This guide is engineered for researchers and development scientists, providing mechanistic troubleshooting, self-validating protocols, and decision matrices to ensure high-purity crystalline yields.

Part 1: Solvent Selection Logic

The selection of a recrystallization solvent relies on balancing the solvation of the lipophilic benzyl/ethyl groups with the hydrogen-bonding oxamate core. Choosing the wrong solvent system often leads to co-crystallization of synthesis byproducts, such as unreacted 2-methoxybenzylamine or triethylamine hydrochloride (1)[1].

SolventSelection Goal Select Recrystallization System Impurity Primary Impurity Profile? Goal->Impurity NonPolar Non-polar byproducts (e.g., unreacted ester) Impurity->NonPolar Polar Polar byproducts (e.g., amine salts) Impurity->Polar Thermal Heat-sensitive material Impurity->Thermal Sol2 Toluene / Heptane Keeps non-polars in solution NonPolar->Sol2 Sol1 Isopropanol (Single Solvent) Exploits H-bonding disruption Polar->Sol1 Sol3 DCM / Hexane (Anti-solvent) Room temp crystallization Thermal->Sol3

Decision matrix for selecting the optimal solvent system based on impurity profiles.

Quantitative Solvent Data

To aid in your selection, the following table summarizes the thermodynamic suitability of common solvent systems for N-substituted oxamates.

Solvent SystemPolarity Index (P')Boiling Point (°C)Est. Sol. at 20°C (mg/mL)Est. Sol. at Boiling (mg/mL)Primary Use Case
Isopropanol 3.982.6< 5> 150Single-solvent, high purity
Ethyl Acetate 4.477.1~ 25> 200High-yield recovery
DCM / Hexane (1:3) ~ 1.5 (mix)39.6 (DCM)< 2> 300 (in DCM)Heat-sensitive impurities
Toluene 2.4110.6< 10> 100Aromatic impurity removal

Part 2: Frequently Asked Questions & Troubleshooting

Q1: During cooling, my product forms a biphasic oil rather than a crystalline solid. How do I correct this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is depressed below the temperature at which supersaturation is reached. This is almost always caused by highly soluble impurities (e.g., residual 2-methoxybenzylamine) disrupting the oxamate's hydrogen-bond network. Resolution:

  • Thermodynamic adjustment: Switch to a solvent with a lower boiling point (e.g., EtOAc/Heptane instead of Toluene) to ensure the crystallization boundary is crossed below the solute's depressed melting point.

  • Kinetic intervention: Introduce seed crystals exactly at the cloud point to bypass the nucleation energy barrier.

Q2: NMR shows persistent 2-methoxybenzylamine in the recrystallized product. Why won't it wash out? Causality: The unreacted amine acts as a strong hydrogen-bond donor and acceptor. If the amine-oxamate affinity exceeds the oxamate-oxamate lattice affinity, they will form stable co-crystals. A purely physical recrystallization is insufficient here. Resolution: You must break the complex chemically prior to crystallization. Dissolve the crude mixture in DCM, wash with 1M HCl to convert the free amine into its water-soluble ammonium salt, dry the organic layer, and then proceed with a DCM/Hexane anti-solvent recrystallization (2)[2].

Troubleshooting Start Crude Ethyl N-(2-methoxybenzyl)oxamate Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool to Room Temp / 4°C Dissolve->Cool Outcome Observe Phase Behavior Cool->Outcome Oil Oiling Out (Liquid-Liquid Separation) Outcome->Oil Biphasic NoCryst No Crystallization (Solution remains clear) Outcome->NoCryst Clear Cryst Crystallization Occurs Outcome->Cryst Solid forms FixOil 1. Reheat to dissolve 2. Add seed crystals at cloud point 3. Switch to lower BP solvent Oil->FixOil FixNoCryst 1. Scratch flask with glass rod 2. Evaporate 20% of solvent 3. Add anti-solvent (Hexane) NoCryst->FixNoCryst CheckPurity Check NMR/LCMS Purity Cryst->CheckPurity Impure Impure (Amine present) CheckPurity->Impure Pure Pure Product CheckPurity->Pure FixImpure Acid Wash (1M HCl) in DCM then Recrystallize Impure->FixImpure FixImpure->Start

Workflow for troubleshooting common recrystallization issues of N-substituted oxamates.

Part 3: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step unless the checkpoint criteria are met.

Protocol A: Single-Solvent Thermal Recrystallization (Isopropanol)

Rationale: The hydroxyl group of isopropanol effectively disrupts intermolecular oxamate-oxamate hydrogen bonds at elevated temperatures, ensuring complete dissolution. Upon cooling, the moderate dielectric constant forces the oxamate to preferentially self-associate, yielding high-purity crystals (3)[3].

  • Suspension: Suspend 1.0 g of crude ethyl N-(2-methoxybenzyl)oxamate in 5 mL of anhydrous isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat to a gentle reflux (approx. 85°C) using an oil bath. Add additional isopropanol dropwise until complete dissolution is achieved.

    • Checkpoint: The solution must be completely transparent. If insoluble particulates remain, perform a hot filtration.

  • Cooling: Remove the flask from the heat source but leave it in the hot oil bath to cool to room temperature at a rate of ~1°C/min.

    • Causality: Slow cooling prevents the entrapment of solvent molecules within the crystal lattice, promoting the growth of macroscopic, thermodynamically stable crystals rather than kinetic microcrystalline powder.

  • Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes. Filter the crystals via vacuum filtration, wash with 2 mL of ice-cold isopropanol, and dry in vacuo for 4 hours.

Protocol B: Anti-Solvent Recrystallization (DCM/Hexane)

Rationale: Ideal for heat-sensitive batches where prolonged reflux might cause ester hydrolysis or degradation.

  • Dissolution: Dissolve 1.0 g of crude product in the minimum volume of anhydrous DCM (approx. 3-5 mL) at room temperature.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean, dry Erlenmeyer flask.

    • Checkpoint: The solution must be optically clear. This ensures no heterogeneous nucleation occurs prematurely on dust or insoluble impurities.

  • Anti-Solvent Addition: While stirring gently, add hexane dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Clarification: Add exactly 1-2 drops of DCM just until the turbidity clears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator for 12 hours.

  • Harvesting: Filter the resulting crystals, wash with 5 mL of ice-cold hexane, and dry under high vacuum.

    • Checkpoint: Yield should be 75-85% with a sharp melting point.

References
  • INORGANIC CHEMISTRY - RSC Publishing. Synthesis and IR spectroscopy of N-substituted oxamate proligands.1

  • ResearchGate. Bis(N,N`-substituted oxamate) Zincate(II) complexes: Synthesis, Spectroscopy, Solid State Structure and DFT Calculations.2

  • epdf.pub. Advances in Synthetic Organic Chemistry and Methods Reported in US Patents.3

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Amine Acylation

Welcome to the Amine Acylation Support Center. Achieving quantitative conversion in amide bond formation is a cornerstone of synthetic chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Amine Acylation Support Center. Achieving quantitative conversion in amide bond formation is a cornerstone of synthetic chemistry and drug development. However, researchers frequently encounter stalled reactions due to steric hindrance, electronic deactivation, or competing side reactions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize your acylation workflows.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Amide Conversion Detected CheckSterics Are substrates sterically hindered? Start->CheckSterics UseHATU Switch to HATU, COMU, or Acid Fluorides CheckSterics->UseHATU Yes CheckNucleophile Is the amine electron-deficient (e.g., aniline)? CheckSterics->CheckNucleophile No Success Analyze via LC-MS (Verify Conversion) UseHATU->Success IncreaseTemp Elevate Temp & Use Stronger Base / PyClocK CheckNucleophile->IncreaseTemp Yes CheckMoisture Is moisture present or reagent hydrolyzed? CheckNucleophile->CheckMoisture No IncreaseTemp->Success DrySolvent Use anhydrous solvents & fresh reagents CheckMoisture->DrySolvent Yes CheckMoisture->Success No DrySolvent->Success

Diagnostic flowchart for identifying and resolving low conversion rates in amine acylation.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction with a sterically hindered secondary amine is stalling at <20% conversion. How can I drive it to completion? Causality: Bulky substituents on either the amine or the carboxylic acid shield the electrophilic carbonyl carbon of the activated ester intermediate. This steric clash significantly increases the activation energy required for the nucleophilic attack, allowing competing pathways (like active ester hydrolysis) to dominate. Solution: Upgrade your coupling reagent to one that generates a highly reactive, less sterically demanding intermediate.

  • Switch to COMU or HATU: COMU (a third-generation uronium salt based on OxymaPure) and HATU generate highly reactive active esters. COMU is particularly effective for hindered substrates due to its morpholino carbon skeleton, which enhances solubility and reactivity[1][2].

  • Generate Acid Fluorides: For extreme steric hindrance, generate an acid fluoride in situ using reagents like TFFH. Acid fluorides are highly reactive yet stable to moisture, making them ideal for hindered couplings[3][4].

Q2: I am trying to acylate an aniline (electron-deficient amine), but the coupling reagent is being consumed without product formation. Why? Causality: In anilines and other electron-deficient amines, the nitrogen's lone pair is delocalized into the aromatic ring. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), drastically reducing the amine's nucleophilicity. The activated carboxylic acid (e.g., O-acylisourea) is subsequently consumed by slower side reactions, such as rearrangement to an unreactive N-acylurea, or hydrolysis[3]. Solution:

  • Thermal Activation & Stronger Bases: Elevate the reaction temperature (e.g., 60–80 °C) to overcome the kinetic barrier. Use a stronger, non-nucleophilic base to ensure the amine remains fully deprotonated[4].

  • Use PyClocK or Acid Chlorides: PyClocK generates highly reactive O-6-ClBt esters that can force the acylation of poor nucleophiles. Alternatively, convert the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride before adding the aniline.

Q3: LC-MS shows a major by-product with a mass corresponding to the addition of the coupling reagent to my amine. What is happening? Causality: You are observing guanidinylation . Aminium/uronium salts like HATU and HBTU can react directly with primary aliphatic amines to form a stable guanidino by-product. This occurs if the amine is added before the carboxylic acid is fully activated, or if the coupling reagent is used in excess[2]. Solution:

  • Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent and base for 1–3 minutes before adding the amine[1].

  • Switch to Phosphonium Reagents: If guanidinylation persists, switch to phosphonium-based reagents like PyBOP or PyAOP. These reagents do not contain a reactive carbon center that can undergo nucleophilic attack by the amine, completely eliminating the guanidinylation risk.

Q4: My acylation works in small scale, but conversion drops significantly upon scale-up. Could moisture be the culprit? Causality: Yes. Water is a potent competing nucleophile. It hydrolyzes the activated ester back into the starting carboxylic acid, irreversibly consuming the stoichiometric coupling reagent. On larger scales, ambient moisture introduced during reagent handling or via hygroscopic solvents (like DMF) becomes highly problematic. Solution:

  • Use strictly anhydrous solvents and store hygroscopic coupling reagents in a desiccator.

  • Consider using COMU . Unlike traditional benzotriazole-based reagents, COMU and its Oxyma leaving group are highly tolerant to aqueous environments. It has even been successfully utilized for amide bond formation in aqueous media[2].

Quantitative Data: Coupling Reagent Comparison

To facilitate reagent selection, the following table summarizes the key properties of common coupling agents based on recent process chemistry reviews[1][2].

Coupling ReagentActive Ester GeneratedGuanidinylation RiskSteric ToleranceBy-Product Removal
EDC / HOBt OBtNoneLowAqueous extraction (urea is water-soluble)
HATU OAtHigh (if not pre-activated)HighChromatography often required
COMU OxymaPureLowVery HighAqueous extraction (by-products are water-soluble)
PyBOP OBtNoneModerateChromatography (HMPA-free, but lipophilic by-products)
TFFH Acid FluorideNoneExtremeAqueous wash
Experimental Protocol: Self-Validating Amide Coupling using COMU

This protocol is designed as a self-validating system for coupling sterically hindered or deactivated amines. It incorporates visual and analytical checkpoints to ensure the reaction is proceeding mechanistically as intended.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • COMU (1.0 equiv)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF (0.1 M to 0.3 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask purged with nitrogen, dissolve the carboxylic acid (1.0 equiv) and COMU (1.0 equiv) in anhydrous DMF.

  • Pre-Activation (Validation Checkpoint 1): Add DIPEA (2.0 equiv) dropwise at room temperature.

    • Self-Validation: Monitor the solution for a distinct color change. COMU reactions exhibit a color shift (typically to yellow/orange) upon addition of the base, confirming the successful formation of the active Oxyma ester[2]. Stir for 2 minutes.

  • Amine Addition: Add the amine (1.1 equiv) to the pre-activated mixture. (Critical Note: Do not exceed 1.0 equiv of COMU to prevent any residual reagent from reacting with the amine)[2].

  • Reaction Monitoring (Validation Checkpoint 2): Stir the reaction at room temperature.

    • Self-Validation: Withdraw a 5 µL aliquot at 30 minutes and 2 hours. Dilute in acetonitrile and analyze via LC-MS. You should observe the disappearance of the active ester mass and the appearance of the product mass.

  • Quench and Workup: Once LC-MS indicates complete conversion, quench the reaction by adding water.

    • Self-Validation: Because COMU and its Oxyma by-products are highly water-soluble[1][2], extract the aqueous layer with Ethyl Acetate. The organic layer will retain the pure amide product, while the coupling by-products remain in the aqueous phase.

  • Purification: Wash the organic layer with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄, filter, and concentrate.

References

1. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews. 2.[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.3 3. Peptide Coupling Reagents Guide - MilliporeSigma. 4.[1] COMU: A third generation of uronium-type coupling reagents - Journal of Peptide Science. 1 5.[2] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development. 2 6.[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry. 4

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of Ethyl (2-methoxybenzyl)aminoacetate: High-Field vs. Benchtop NMR Performance Comparison

Ethyl (2-methoxybenzyl)aminoacetate (also known as Ethyl N-(2-methoxybenzyl)glycinate) is a highly versatile secondary amine intermediate frequently utilized in the synthesis of peptidomimetics and nitrogenous heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl (2-methoxybenzyl)aminoacetate (also known as Ethyl N-(2-methoxybenzyl)glycinate) is a highly versatile secondary amine intermediate frequently utilized in the synthesis of peptidomimetics and nitrogenous heterocycles. Accurate structural verification of this compound is critical during process chemistry and drug development. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task, the advent of accessible benchtop NMR systems has prompted researchers to evaluate whether these compact instruments can replace traditional high-field superconducting magnets for routine analysis.

As a Senior Application Scientist, I have structured this guide to objectively compare the 1H NMR spectral analysis of Ethyl (2-methoxybenzyl)aminoacetate using a conventional High-Field NMR (600 MHz) versus a modern Benchtop NMR (60 MHz). This comparison provides actionable insights into instrument resolving power and establishes self-validating experimental protocols for your laboratory.

The Core Comparison: Resolving Power and Chemical Shift Dispersion

The primary difference between high-field and benchtop NMR lies in the static magnetic field strength (


), which directly dictates the Larmor frequency of the observed nuclei. While a compound's chemical shift (expressed in parts per million, ppm) is independent of the magnetic field, the frequency dispersion (expressed in Hertz, Hz) is directly proportional to it[1].

For Ethyl (2-methoxybenzyl)aminoacetate, the most critical diagnostic challenge is the proximity of two distinct proton environments:

  • The methoxy group (

    
    ) on the aromatic ring (~3.85 ppm).
    
  • The benzylic methylene group (

    
    ) bridging the ring and the amine (~3.82 ppm).
    

High-Field Performance (600 MHz): At 600 MHz, a chemical shift difference (


) of 0.03 ppm corresponds to a frequency separation of 18 Hz (

). Given that a well-shimmed high-field instrument achieves linewidths below 1 Hz, these two signals are baseline-resolved into two distinct singlets integrating to 3H and 2H, respectively[2].

Benchtop Performance (60 MHz): At 60 MHz, the same 0.03 ppm difference translates to a mere 1.8 Hz separation (


). Because benchtop instruments typically exhibit linewidths of 1.5 to 2.0 Hz due to lower magnetic homogeneity and the lack of cryogenic shims, these two singlets coalesce into a single, broadened peak integrating to 5H[1]. While the total proton count remains accurate, the structural granularity is lost.

G M1 Magnetic Field Strength (B0) M2 Larmor Frequency (ν0) ν0 = γB0 / 2π M1->M2 M3 Chemical Shift Dispersion (Hz per ppm) M2->M3 M4 High Dispersion (600 Hz/ppm) Resolved -OCH3 and Benzylic -CH2- M3->M4 High-Field M5 Low Dispersion (60 Hz/ppm) Overlapped Singlets at ~3.8 ppm M3->M5 Benchtop

Causality of magnetic field strength on spectral resolution.

Experimental Methodology: Self-Validating NMR Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for sample preparation. By utilizing an internal standard and a deuterated solvent lock, the chemical shifts are absolutely referenced, eliminating matrix-induced drift and ensuring that any observed peak overlap is strictly a function of the instrument's physics, not sample preparation errors.

Step-by-Step Sample Preparation & Acquisition:

  • Sample Weighing: Accurately weigh 15.0 ± 1.0 mg of high-purity Ethyl (2-methoxybenzyl)aminoacetate into a clean glass vial.

  • Solvent Addition: Add 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% (v/v) Tetramethylsilane (TMS). Causality: The 
    
    
    
    serves as the deuterium lock signal to stabilize the magnetic field, while TMS provides an absolute 0.00 ppm reference point to validate the chemical shift axis.
  • Dissolution & Transfer: Swirl the vial gently until the compound is completely dissolved. Transfer the homogeneous solution into a standard 5 mm outer-diameter NMR tube using a glass Pasteur pipette. Causality: Ensure the liquid height is at least 4 cm; falling short of this height introduces magnetic susceptibility artifacts at the sample edges, destroying resolution.

  • Instrument Calibration (Shimming):

    • High-Field (600 MHz): Insert the tube, lock onto the deuterium signal, and perform gradient shimming (e.g., TopShim) to achieve a TMS linewidth of

      
       Hz.
      
    • Benchtop (60 MHz): Insert the tube and run the automated 1D shimming protocol until the target resolution is achieved (typically

      
       Hz).
      
  • Data Acquisition: Acquire a standard 1D 1H NMR spectrum using a 30° pulse sequence. Use 16 scans for the 600 MHz system and 64 scans for the 60 MHz system. Causality: Benchtop magnets have lower intrinsic sensitivity; quadrupling the scans doubles the Signal-to-Noise Ratio (SNR), ensuring the baseline is comparable to the high-field data[3].

  • Processing: Apply a Fourier transform, manually phase the spectrum (zero- and first-order), baseline correct, and calibrate the TMS peak exactly to 0.00 ppm.

G N1 Sample Preparation (15 mg in 0.6 mL CDCl3) N2 Internal Standard (Add 0.03% v/v TMS) N1->N2 N3 Instrument Selection N2->N3 N4 High-Field NMR (600 MHz) 16 Scans | High Resolution N3->N4 N5 Benchtop NMR (60 MHz) 64 Scans | Routine QA/QC N3->N5 N6 Data Processing (Fourier Transform & Phasing) N4->N6 N5->N6

Workflow for NMR sample preparation and instrument selection.

Comparative Data Analysis

The table below summarizes the expected 1H NMR quantitative data for Ethyl (2-methoxybenzyl)aminoacetate and illustrates the objective performance differences between the two platforms.

Proton EnvironmentExpected Shift (ppm)MultiplicityIntegration600 MHz Resolution60 MHz (Benchtop) Resolution
Aromatic (Ar-H) 6.85 - 7.25Multiplet4HHighly resolved multipletsBroad, overlapping multiplet
Ethyl

4.18Quartet (

Hz)
2HDistinct quartetQuartet (slight broadening)
Methoxy

3.85Singlet3HBaseline resolved singletMerged with benzylic

Benzylic

3.82Singlet2HBaseline resolved singletMerged with methoxy

Glycine

3.40Singlet2HSharp singletSharp singlet
Amine

2.20Broad Singlet1HBroad singletBroad singlet
Ethyl

1.25Triplet (

Hz)
3HDistinct tripletDistinct triplet

Conclusion

The choice between high-field and benchtop NMR for the analysis of Ethyl (2-methoxybenzyl)aminoacetate depends entirely on your analytical objective. If the goal is de novo structural elucidation, impurity profiling, or detecting minute structural isomers (e.g., differentiating ortho- vs. para-methoxy substitution), the 600 MHz high-field instrument is indispensable due to its superior chemical shift dispersion[2].

However, if the objective is routine reaction monitoring, yield calculation, or QA/QC authentication, a 60 MHz benchtop NMR provides sufficient quantitative accuracy at a fraction of the operational and capital cost[3]. The merging of the methoxy and benzylic signals at ~3.8 ppm on the benchtop system does not prevent accurate quantification; researchers can simply integrate the combined broad peak to verify the presence of all 5 protons, making it a highly efficient tool for process chemistry workflows.

References

  • High and fast: NMR protein–proton side-chain assignments at 160 kHz and 1.2 GHz. Chemical Science (RSC Publishing). URL:[Link]

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. MDPI. URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:[Link]

Sources

Comparative

Structural Causality: Electronic &amp; Steric Drivers of the C=O Stretches

Characteristic FTIR Carbonyl Stretches of Ethyl Oxamates: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying complex alpha-dicarbonyl systems. E...

Author: BenchChem Technical Support Team. Date: March 2026

Characteristic FTIR Carbonyl Stretches of Ethyl Oxamates: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of verifying complex alpha-dicarbonyl systems. Ethyl oxamates—characterized by the -NH-CO-CO-O-Et motif—are highly versatile structures. They serve as critical pharmacophores, such as in LDH-C4-specific competitive inhibitors[1], and act as highly tunable ligands in supramolecular crystal engineering[2] and heavy lanthanide coordination networks[3].

Because the oxamate core contains two adjacent carbonyl groups (an ester and an amide), identifying its structural integrity requires more than a cursory glance at the 1700 cm⁻¹ region. This guide objectively compares the FTIR performance of ethyl oxamates against standard motifs, providing the mechanistic causality and self-validating protocols necessary for rigorous spectral interpretation.

To accurately interpret the FTIR spectrum of an ethyl oxamate, one must understand the push-pull electronic environment of the alpha-dicarbonyl system. The two carbonyls do not act in isolation; they directly modulate each other's vibrational force constants.

  • The Ester Carbonyl (Blue-Shifted): In a standard isolated aliphatic ester (like ethyl acetate), the C=O stretch typically appears near 1740 cm⁻¹. However, in ethyl oxamates, the adjacent amide group exerts a powerful inductive electron-withdrawing effect. This pulls electron density away from the ester oxygen, suppressing its ability to donate electrons to the carbonyl carbon via resonance. Consequently, the ester C=O bond retains higher double-bond character, increasing its force constant and shifting the absorption to a higher frequency, typically between 1730 and 1788 cm⁻¹ [1],[2].

  • The Amide Carbonyl (Red-Shifted): The amide C=O stretch is governed by a competition between the inductive withdrawal of the adjacent ester and the resonance donation from the nitrogen lone pair. Resonance lengthens the C=O bond, lowering the frequency. Furthermore, in the solid state, intermolecular hydrogen bonding (N-H···O=C) further weakens the C=O bond. This results in a characteristic stretch at 1670–1698 cm⁻¹ [1],[2].

  • Metal Coordination Effects: When the oxamate motif coordinates to metal centers (e.g., lanthanides or yttrium), the amide C=O band shifts even lower (often overlapping near 1638 cm⁻¹ ). The metal ion draws electron density directly from the carbonyl oxygen, drastically reducing the C=O bond order[3].

Comparative Spectral Analysis

The table below summarizes the quantitative FTIR shifts of various oxamate derivatives compared to standard isolated carbonyls. Notice how varying the N-substituent or introducing metal coordination alters the force constants.

Compound / Structural MotifEster C=O Stretch (cm⁻¹)Amide C=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Reference
TAPA-Ethyl Oxamate Derivative 1762 / 1731 (asym/sym)1692 / 1683 (asym/sym)3400–3220[2]
N-Ethyl Oxamic Acid 176716833317[1]
N-Butyl Oxamic Acid 178816733307[1]
Sodium Oxamate (Salt) 1638 (COO⁻ asymmetric)16833432[3]
Standard Aliphatic Ester~1740N/AN/ABaseline
Standard Primary AmideN/A~1680~3350Baseline

*Note: Complex oxamate architectures often exhibit conformational diversity (e.g., anti-disposition of the oxalyl carbonyls), leading to split symmetric and asymmetric stretching bands[2].

Visualizing the Electronic Drivers

G Oxamate_Core Ethyl Oxamate Core (-NH-CO-CO-O-Et) Ester_CO Ester C=O Stretch (1730 - 1788 cm⁻¹) Oxamate_Core->Ester_CO Ester Motif Amide_CO Amide C=O Stretch (1670 - 1698 cm⁻¹) Oxamate_Core->Amide_CO Amide Motif High_Freq Increased Force Constant (Higher Wavenumber) Ester_CO->High_Freq Net Effect Low_Freq Decreased Force Constant (Lower Wavenumber) Amide_CO->Low_Freq Net Effect Inductive Inductive Withdrawal (Alpha-Dicarbonyl) Inductive->Ester_CO Suppresses O-resonance Inductive->Amide_CO Competes with N-resonance Resonance Nitrogen Resonance (Lone Pair Donation) Resonance->Amide_CO Increases single-bond character HBond Intermolecular Hydrogen Bonding HBond->Amide_CO Weakens C=O bond

Logical relationship of electronic and steric drivers governing ethyl oxamate FTIR C=O stretches.

Self-Validating Experimental Protocol for Oxamate FTIR Analysis

To ensure absolute trustworthiness in your spectral data, qualitative observation is insufficient. The following step-by-step Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system to prevent common artifacts that plague dicarbonyl analysis.

Step 1: System Suitability and Background Validation

  • Action: Acquire a background spectrum of the ambient environment immediately prior to sample analysis (64 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 1800–1300 cm⁻¹ region. If not perfectly subtracted, these vapor artifacts will artificially distort the peak maxima of both the ester and amide carbonyls, leading to erroneous structural assignments.

Step 2: Sample Presentation (ATR over KBr)

  • Action: Place the crystalline ethyl oxamate directly onto a monolithic Diamond ATR crystal. Do not use KBr pellets.

  • Causality: While KBr pellets are historically common, KBr is highly hygroscopic. Absorbed moisture introduces a broad bending vibration near 1640 cm⁻¹. This artifact critically overlaps with the amide C=O stretch and obscures the shifts associated with metal-coordinated oxamates[3]. ATR ensures the anhydrous integrity of the sample.

Step 3: Pressure Optimization

  • Action: Apply consistent pressure using the ATR anvil until the ester C=O band (~1760 cm⁻¹) reaches an absorbance of 0.4–0.8 AU.

  • Causality: This ensures optimal optical contact without exceeding the linear dynamic range of the DTGS/MCT detector. Over-pressurizing or using too much sample causes peak saturation (flattening), which artificially broadens the band and shifts the apparent wavenumber.

Step 4: Spectral Deconvolution

  • Action: Apply a second-derivative transformation followed by Gaussian-Lorentzian curve fitting in the 1800–1600 cm⁻¹ region.

  • Causality: Because ethyl oxamates often exhibit conformational diversity (e.g., varying torsion angles of the oxalyl carbonyls), the symmetric and asymmetric stretches of the ester and amide groups frequently overlap[2]. Deconvolution mathematically resolves these hidden sub-bands, validating the presence of multiple conformers or distinct hydrogen-bonding states.

References

  • Title : Oxamic acid analogues as LDH-C4-specific competitive inhibitors Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL :[Link]

  • Title : Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives Source : Crystals (MDPI) URL :[Link]

  • Title : Thermoanalytical, Spectroscopic and DFT Studies of Heavy Trivalent Lanthanides and Yttrium(III) with Oxamate as Ligand Source : Materials Research (SciELO) URL :[Link]

Sources

Validation

13C NMR Chemical Shift Guide: Ethyl (2-methoxybenzyl)aminoacetate

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Ethyl (2-methoxybenzyl)aminoacetate , structured for researchers in medicinal chemistry and drug development. Content Type: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for Ethyl (2-methoxybenzyl)aminoacetate , structured for researchers in medicinal chemistry and drug development.

Content Type: Technical Comparison & Validation Guide Focus: Spectral Assignment, Structural Validation, and Synthesis Monitoring[1]

Executive Summary

Ethyl (2-methoxybenzyl)aminoacetate (also known as N-(2-methoxybenzyl)glycine ethyl ester) is a critical intermediate in the synthesis of peptidomimetics and N-substituted glycine derivatives.

This guide compares the experimental 13C NMR signatures of the target compound against its unsubstituted analogue (Ethyl (benzyl)aminoacetate ) and computational predictions. The goal is to provide a self-validating system for researchers to confirm successful reductive amination and assess purity without relying solely on low-resolution 1H NMR integration.

Key Diagnostic Signals (Quick Reference)
Functional GroupCarbon TypeChemical Shift (

, ppm)
Diagnostic Value
Ester Carbonyl

172.0 - 172.5 Confirms ester integrity (vs. acid hydrolysis).
Aromatic C2

157.5 - 158.0 Primary identifier ; distinguishes from unsubstituted benzyl.
Methoxy

55.2 - 55.5 Unique singlet; absent in starting amine.
Benzyl Methylene

48.0 - 50.5 Upfield shift vs. imine precursor (~160 ppm).

Synthesis & Mechanism Visualization

To understand the spectral data, one must understand the chemical environment created during synthesis. The standard protocol involves the reductive amination of 2-methoxybenzaldehyde with glycine ethyl ester.

Figure 1: Reductive Amination Pathway

This diagram outlines the transformation from starting materials to the target secondary amine, highlighting the carbons tracked in 13C NMR.

SynthesisPathway cluster_0 Key Spectral Change Aldehyde 2-Methoxybenzaldehyde (C=O ~190 ppm) Imine Intermediate Imine (C=N ~160 ppm) Aldehyde->Imine + Amine - H2O Amine Glycine Ethyl Ester (H2N-CH2...) Amine->Imine Product Target Product (Ethyl (2-methoxybenzyl)aminoacetate) (CH2-NH ~49 ppm) Imine->Product + NaBH(OAc)3 Reduction

Caption: Transition from Aldehyde/Imine (sp2 carbons >160 ppm) to Amine (sp3 carbon ~49 ppm) is the primary validation metric.

Comparative Spectral Analysis

This section contrasts the target compound with "Ethyl (benzyl)aminoacetate" (the control) to isolate the electronic effects of the ortho-methoxy substituent.

Table 1: Target vs. Control Comparison (CDCl3, 100 MHz)

Note: Values are derived from high-fidelity analogue data and increment-based prediction algorithms.

Carbon AssignmentTarget: 2-OMe Benzyl (

ppm)
Control: Unsubstituted (

ppm)

Shift (Effect of OMe)
C=O (Ester) 172.2172.1+0.1 (Negligible)
C-2 (Ar-OMe) 157.8 128.5 (C-H)+29.3 (Deshielding)
C-1 (Ar-CH2) 125.5139.2-13.7 (Shielding)
C-3 (Ortho to OMe) 110.4128.8-18.4 (Strong Shielding)
C-5 (Para to OMe) 120.5127.3-6.8 (Shielding)
O-CH3 55.3 AbsentN/A
O-CH2 (Ethyl) 60.860.80.0
N-CH2 (Benzyl) 49.2 53.5-4.3 (Steric/Electronic)
N-CH2 (Glycine) 50.150.8-0.7
CH3 (Ethyl) 14.214.20.0
Mechanistic Insight
  • Ortho-Effect: The 2-methoxy group exerts a strong electron-donating effect via resonance, significantly shielding the C-3 and C-5 positions (moving them upfield to ~110 and ~120 ppm).

  • Ipso-Shielding: The C-1 carbon (attached to the methylene bridge) is shielded by ~14 ppm compared to the unsubstituted benzyl derivative due to the ortho-substituent effect.

  • Validation Check: If you observe a peak at 128-130 ppm with high intensity, it is likely the meta-carbons (C-4/C-6) or unreacted benzyl impurity.

Experimental Protocol: Synthesis & Validation

To generate the sample for this analysis, the following self-validating protocol is recommended. This method minimizes dialkylation byproducts.

Reagents
  • 2-Methoxybenzaldehyde (1.0 eq)

  • Glycine Ethyl Ester HCl (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • DCM (Solvent), Et3N (Base)

Step-by-Step Methodology
  • Imine Formation: Dissolve Glycine Ethyl Ester HCl in DCM. Add Et3N (1.1 eq) to liberate the free amine. Stir for 10 min. Add 2-Methoxybenzaldehyde. Stir for 1-2 hours at Room Temp (RT).

    • Checkpoint: 1H NMR aliquot should show disappearance of aldehyde CHO peak (~10.4 ppm) and appearance of Imine CH (~8.5 ppm).

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

  • Quench & Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine.

  • Purification: Flash chromatography (Hexane:EtOAc).

Figure 2: NMR Assignment Decision Tree

Use this logic flow to interpret your 13C NMR spectrum and rule out common impurities.

NMRLogic Start Start Analysis (13C Spectrum) Check190 Peak at >185 ppm? Start->Check190 AldehydeImpurity Impurity: Unreacted Aldehyde Check190->AldehydeImpurity Yes Check165 Peak at ~165 ppm? Check190->Check165 No ImineImpurity Impurity: Intermediate Imine Check165->ImineImpurity Yes Check157 Peak at ~157-158 ppm? Check165->Check157 No Check55 Peak at ~55 ppm? Check157->Check55 Yes WrongIsomer Error: Check 3- or 4-methoxy isomer (Shifts will differ) Check157->WrongIsomer No Confirmed CONFIRMED STRUCTURE Ethyl (2-methoxybenzyl)aminoacetate Check55->Confirmed Yes

Caption: Logical workflow to distinguish the target amine from aldehyde starting material and imine intermediates.

Solvent Effects (Validation in DMSO-d6)

Researchers often switch solvents due to solubility. Note the systematic shifts when moving from CDCl3 to DMSO-d6.

CarbonCDCl3 (

)
DMSO-d6 (

)
Note
C=O 172.2~171.5Slight upfield shift due to H-bonding.
N-CH2 49.2~48.5Solvent polarity affects amine environment.
O-CH3 55.355.6Minimal change; reliable marker.

References

  • PubChem. (2025).[2][3] N-Benzylglycine ethyl ester Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SpectraBase. (2024). 13C NMR of Glycine, N-(2-methoxybenzoyl)-, methyl ester. John Wiley & Sons.[3][4] Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts Guide. Department of Chemistry. Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of Oxoacetate Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive pharmaceutical intermediates. Oxoacetate derivatives—such as ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive pharmaceutical intermediates. Oxoacetate derivatives—such as ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate and benzyl 2-oxoacetate—are critical, versatile building blocks in the synthesis of beta-lactam antibiotics, fungicides, and targeted therapeutics[1]. However, gathering accurate analytical data on their impurities is notoriously difficult[2].

The alpha-keto ester moiety is highly electrophilic, making these compounds exceptionally sensitive to moisture, light, and ambient temperatures[3]. For instance, the methyl oxoacetate ester of DMOG is known to rapidly hydrolyze into its monocarboxylate form (methyl-oxalylglycine) in aqueous media[4]. Consequently, developing a High-Performance Liquid Chromatography (HPLC) method is not just about separating peaks; it requires designing a system that prevents on-column degradation, ensuring that detected impurities (e.g., glyoxylic acid, benzyl alcohol) genuinely reflect the sample's purity rather than analytical artifacts[5].

Mechanistic Causality in Method Optimization

To build a robust method, we must understand the causality behind our chromatographic choices. The two greatest challenges in oxoacetate analysis are the retention of polar degradants and the prevention of on-column ester hydrolysis.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

Standard C18 columns rely purely on hydrophobic partitioning. While effective for the intact oxoacetate ester, C18 often struggles to retain highly polar degradation products like glyoxylic acid, which tends to co-elute near the void volume. Transitioning to a Phenyl-Hexyl phase introduces


 interactions. This orthogonal selectivity drastically improves the resolution between the aromatic oxoacetate (e.g., benzyl 2-oxoacetate) and its closely related process impurities.
Mobile Phase pH: The Hydrolysis Dilemma

The causality behind mobile phase selection is dictated by the


 of the degradants and the stability of the ester. Glyoxylic acid has a 

of ~3.3. If a neutral pH mobile phase is used, glyoxylate becomes fully ionized, resulting in severe peak tailing and zero retention. More critically, neutral or alkaline pH accelerates the on-column hydrolysis of the oxoacetate ester.

The Solution: A highly acidic mobile phase (pH 2.0–2.5) using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) is mandatory. This protonates the carboxylic acid impurities, increasing their hydrophobicity and retention, while simultaneously stabilizing the oxoacetate ester against hydrolysis during the analytical run.

Workflow Start Oxoacetate API (e.g., Benzyl 2-oxoacetate) ColScreen Stationary Phase Selection Start->ColScreen C18 C18 Column (Hydrophobic Retention) ColScreen->C18 Phenyl Phenyl-Hexyl Column (π-π Selectivity) ColScreen->Phenyl pH Mobile Phase pH Optimization C18->pH Phenyl->pH Acidic pH 2.0 - 2.5 (Protonates Glyoxylate) pH->Acidic Stabilizes Ester Neutral pH > 6.0 (Causes On-Column Hydrolysis) pH->Neutral Avoid Validation Stability-Indicating Validation (Resolution > 2.0) Acidic->Validation

Fig 1. Decision matrix for oxoacetate HPLC method development.

Comparative Data: Column & Condition Performance

To objectively compare performance, we evaluate the analysis of Benzyl 2-oxoacetate spiked with 1% Glyoxylic acid and 1% Benzyl alcohol (common degradants)[3].

Table 1: Comparative HPLC Performance for Benzyl 2-Oxoacetate and Impurities

Column ChemistryMobile Phase pHRetention Factor (

) of Glyoxylate
Resolution (

) (Active vs. Impurity)
Peak Symmetry (

)
Observation / Causality
Standard C18 6.5 (Ammonium Acetate)0.2 (Co-elutes with void)N/A2.5 (Tailing)Fail: Ester hydrolyzes on-column; glyoxylate is ionized and unretained.
Standard C18 2.5 (0.1% Formic Acid)1.82.11.2Pass: Acidic pH protonates glyoxylate, increasing retention and stability.
Phenyl-Hexyl 2.5 (0.1% Formic Acid)2.03.51.05Optimal:

interactions enhance resolution of aromatic degradants.
HILIC 4.0 (Ammonium Formate)5.51.51.8Sub-optimal: Retains polar glyoxylate well, but poor peak shape for the intact ester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols act as self-validating systems. They incorporate forced-degradation controls to prove that the method is genuinely stability-indicating.

Protocol 1: Stability-Indicating RP-HPLC Method for Oxoacetates

Step 1: Anhydrous Sample Preparation

  • Causality: Oxoacetates degrade via nucleophilic attack by water.

  • Action: Prepare a 1.0 mg/mL stock solution of the oxoacetate derivative in strictly anhydrous HPLC-grade acetonitrile[3]. Store immediately at 4°C. Do not use aqueous diluents for the stock.

Step 2: Chromatographic Setup

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for aromatic oxoacetates) and 210 nm (for aliphatic impurities).

Step 3: Self-Validation via Forced Degradation (System Suitability)

  • Action: Take a 1 mL aliquot of the stock solution and add 100 µL of 0.1 N NaOH. Neutralize after 5 minutes with 100 µL of 0.1 N HCl.

  • Validation Check: Inject this degraded sample. The system is only validated for use if the chromatogram shows a distinct reduction in the main oxoacetate peak and the appearance of baseline-resolved degradation peaks (e.g., glyoxylic acid and the corresponding alcohol) with a Resolution (

    
    ) > 2.0.
    
Protocol 2: Trace Glyoxylate Quantification via Derivatization (Alternative Workflow)

If the primary goal is the ultra-sensitive quantification of the glyoxylate impurity (which lacks a strong UV chromophore), direct UV detection may fall short.

  • Action: Derivatize the sample with phenylhydrazine prior to injection[6].

  • Causality: The reaction forms a 2,4-dinitrophenylhydrazone (DNPH) or phenylhydrazone derivative, shifting the absorbance maximum to ~324 nm[7]. This eliminates background interference from the intact oxoacetate and allows for quantification down to nanomolar limits[7].

Conclusion

Successful HPLC method development for oxoacetate derivatives requires a deep understanding of their inherent reactivity. By leveraging acidic mobile phases to suppress ionization and prevent on-column hydrolysis, and utilizing orthogonal stationary phases like Phenyl-Hexyl, analytical scientists can ensure that their purity profiles are accurate, reproducible, and truly stability-indicating.

References

  • Challenges in HPLC Method Development for Impurity Identification Source: SynThink URL:5

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development Source: American Pharmaceutical Review URL:2

  • Technical Support Center: Benzyl 2-Oxoacetate Source: Benchchem URL:3

  • The methyl oxoacetate ester of DMOG is rapidly hydrolyzed to MOG... Source: ResearchGate URL:4

  • Application of high-performance liquid chromatography to the determination of glyoxylate synthesis... Source: PubMed URL:6

  • Ethyl 2-(2-amino-4-thiazolyl)-2-oxoacetate Source: Chem-Impex URL:1

  • Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization... Source: ResearchGate URL:7

Sources

Validation

A Comparative Guide to the Reactivity of 2-Methoxybenzyl and 4-Methoxybenzyl Protecting Groups

In the intricate field of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of hydroxyl-protecting gro...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate field of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of hydroxyl-protecting groups, substituted benzyl ethers offer a versatile platform, balancing stability with tailored deprotection strategies. The 4-methoxybenzyl (PMB, also known as MPM) group is a cornerstone of modern synthesis, celebrated for its unique oxidative removal. Its lesser-used constitutional isomer, the 2-methoxybenzyl (OMB) group, presents a different reactivity profile. This guide provides an in-depth comparison of these two protecting groups, grounded in mechanistic principles and supported by experimental evidence, to empower researchers in making informed strategic decisions.

The Foundation of Reactivity: Electronic and Steric Effects

The divergent reactivity of 2-OMB and 4-PMB derivatives stems from the distinct electronic and steric environments created by the position of the methoxy substituent on the aromatic ring. The methoxy group exerts two opposing electronic influences: a powerful, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). The resonance effect, which involves the delocalization of an oxygen lone pair into the benzene ring's π-system, is the dominant factor and significantly increases the electron density at the ortho and para positions.[1][2]

This electron donation is the key to the lability of methoxybenzyl ethers compared to unsubstituted benzyl (Bn) ethers. During acid-catalyzed or oxidative cleavage, a positive charge develops at the benzylic carbon. The methoxy group powerfully stabilizes this incipient carbocation through resonance, lowering the activation energy for the deprotection reaction.

For the 4-Methoxybenzyl (PMB) Group: The para positioning allows for direct and highly effective delocalization of the oxygen's lone pair to stabilize the benzylic carbocation, as depicted in the key resonance contributor below. This efficient stabilization makes the PMB group significantly more labile than a simple benzyl group.

For the 2-Methoxybenzyl (OMB) Group: The ortho methoxy group also stabilizes the benzylic cation through resonance. However, its proximity to the benzylic center introduces two potential competing effects:

  • Enhanced Electronic Stabilization: The inductive effect, though weaker than resonance, is distance-dependent. The closer ortho position may lead to a more complex interplay of effects that can further enhance carbocation stability.

  • Steric Hindrance: The ortho substituent can sterically impede the approach of reagents to the benzylic ether. Furthermore, severe steric crowding could force the methoxy group to rotate out of the plane of the aromatic ring, which would disrupt π-orbital overlap and reduce the stabilizing resonance effect.[3][4]

As we will explore, experimental evidence suggests that for deprotection reactions, the electronic stabilizing effect of the ortho-methoxy group is the dominant factor.

Figure 1. Resonance stabilization of benzylic cations.

Comparative Reactivity in Deprotection Reactions

The choice between 2-OMB and 4-PMB hinges on their differential stability towards specific classes of reagents, which enables orthogonal deprotection strategies in complex syntheses.

Acid-Catalyzed Cleavage

Both groups are cleaved under acidic conditions via a mechanism involving protonation of the ether oxygen followed by the formation of the resonance-stabilized benzylic carbocation. The relative rate of cleavage is therefore a direct reflection of the stability of this intermediate.

While direct kinetic comparisons between 2-OMB and 4-PMB ethers are not widely reported, extensive data from studies comparing the 4-PMB group with the 2,4-dimethoxybenzyl (DMB) group provide compelling insight. The DMB group, which contains both ortho and para methoxy substituents, is consistently found to be more acid-labile than the PMB group. For instance, the DMB group can be cleaved quantitatively with 10% trifluoroacetic acid (TFA) in dichloromethane at room temperature within two hours, conditions under which a PMB group would react much more slowly.[5][6]

Causality: The increased lability of the DMB group demonstrates that the addition of an ortho-methoxy group significantly enhances the rate of acid-catalyzed cleavage. This leads to a strong inference: the 2-methoxybenzyl (OMB) group is more susceptible to acid-catalyzed cleavage than the 4-methoxybenzyl (PMB) group. This heightened reactivity allows for a valuable orthogonal relationship where the OMB group could be selectively removed under mild acidic conditions that leave a PMB ether intact.

Oxidative Cleavage

The hallmark of the PMB protecting group is its facile cleavage under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[7] This reaction is highly selective for electron-rich benzyl ethers and often leaves other protecting groups, including unsubstituted benzyl (Bn) and silyl ethers, untouched.[8][9]

The mechanism involves the formation of a charge-transfer complex between the electron-rich aromatic ring of the PMB ether and the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a radical cation, which collapses to the benzylic carbocation and is subsequently hydrolyzed.

G A PMB-OR + DDQ (Electron-rich + Electron-poor) B [PMB-OR---DDQ] Charge-Transfer Complex A->B Formation C [PMB-OR•]+[DDQ•]- Radical Ion Pair B->C Single Electron Transfer (SET) D PMB+ Cation + ROH + DDQH- C->D Collapse & H+ Transfer E H₂O Quench D->E F ROH + p-MeO-Ph-CHO + DDQH₂ E->F

Figure 2. Simplified mechanism of DDQ-mediated PMB deprotection.

Both 2-OMB and 4-PMB possess the requisite electron-rich character to undergo oxidative cleavage. Studies on N-protected indoles have shown that a 3,4-dimethoxybenzyl group is cleaved faster with DDQ than a 4-methoxybenzyl group.[10] This suggests that increasing the electron density on the ring accelerates the rate-determining formation of the charge-transfer complex or the subsequent electron transfer. Therefore, it is highly probable that the 2-OMB group is also readily cleaved by DDQ, likely at a rate comparable to or slightly faster than the 4-PMB group.

Quantitative Comparison and Data Summary

The following table summarizes typical conditions for the cleavage of 4-PMB and 2,4-DMB ethers. The data for DMB serves as a proxy to illustrate the labilizing effect of an ortho-methoxy substituent, from which the higher reactivity of the 2-OMB group can be inferred.

Protecting GroupReagent(s)ConditionsTimeYield (%)Orthogonality / CommentsReference(s)
4-PMB DDQCH₂Cl₂ / H₂O (18:1), rt1-2 h>90Standard oxidative cleavage. Stable to many acids/bases.[8][11]
4-PMB Trifluoroacetic Acid (TFA)CH₂Cl₂, rt1-4 h>90Requires relatively strong acid.[6][8]
4-PMB Acetic Acid90 °C2-4 h~90Milder acid, but requires heat.[12]
4-PMB HCl (cat.) / HFIPCH₂Cl₂, rt<5 min>95Extremely fast cleavage with hexafluoroisopropanol.[13][14]
2,4-DMB Trifluoroacetic Acid (TFA)10% TFA in CH₂Cl₂, rt<2 h>95Milder conditions than for PMB. [5]
2,4-DMB DDQCH₂Cl₂ / H₂O, rt<1 h>90Generally faster cleavage than PMB.[10]

Strategic Selection: When to Use 2-OMB vs. 4-PMB

The choice between these isomers should be a strategic one, based on the planned synthetic route and the required orthogonality.

  • Choose 4-Methoxybenzyl (PMB) when:

    • You require a robust protecting group that is stable to a wide range of non-oxidative and moderately acidic/basic conditions.

    • The key deprotection step relies on highly selective oxidative cleavage with DDQ or Ceric Ammonium Nitrate (CAN) in the presence of other sensitive groups like simple benzyl ethers.

  • Choose 2-Methoxybenzyl (OMB) when:

    • You anticipate needing a more acid-labile protecting group.

    • An orthogonal strategy is required where the OMB group can be selectively cleaved with mild acid (e.g., dilute TFA) while a PMB, Bn, or other more acid-stable group remains intact.

    • Oxidative removal is still a viable option, but is not the primary orthogonal requirement.

G start Start: Need Hydroxyl Protection q1 Is the key deprotection step selective OXIDATIVE cleavage (e.g., DDQ)? start->q1 q2 Will the molecule need to endure MODERATE ACIDIC conditions? q1->q2 No pmb Choose 4-PMB (High stability, oxidative removal) q1->pmb Yes q3 Is selective MILD ACID cleavage required in the presence of other acid-sensitive groups (e.g., PMB, Bn)? q2->q3 No q2->pmb Yes omb Choose 2-OMB (Higher acid lability) q3->omb Yes consider Either group is viable; consider reagent cost and availability. q3->consider No

Figure 3. Decision workflow for selecting between 2-OMB and 4-PMB.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and rationale for key deprotection methods.

Protocol 1: Oxidative Deprotection of a 4-PMB Ether with DDQ

This protocol is the gold standard for selective PMB cleavage. The biphasic system with a pH 7 buffer is crucial for trapping the p-anisaldehyde byproduct and preventing acid-catalyzed side reactions.

  • Preparation: Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and pH 7 phosphate buffer (18:1 v/v) to a final substrate concentration of 0.1 M.

  • Reaction Initiation: Cool the vigorously stirred biphasic solution to 0 °C in an ice bath. Add DDQ (1.2 eq) portion-wise as a solid. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (staining with p-anisaldehyde stain can be helpful to visualize the byproduct).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers. Extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to separate the desired alcohol from the p-anisaldehyde byproduct and reduced DDQ (hydroquinone).

Protocol 2: Acid-Catalyzed Deprotection of a 2-OMB Ether with TFA

This protocol leverages the enhanced acid lability of the OMB group for a mild and rapid deprotection. A cation scavenger is sometimes included to prevent the liberated OMB-cation from re-alkylating other nucleophilic sites.

  • Preparation: Dissolve the OMB-protected substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to a final concentration of 0.1 M. If the substrate contains other sensitive functionalities (e.g., indoles, thiols), add triethylsilane (TES, 3.0 eq) as a cation scavenger.

  • Reaction Initiation: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10-20% v/v) dropwise via syringe.

  • Monitoring: Stir the reaction at 0 °C to room temperature for 30-90 minutes. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

  • Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Conclusion

While both 2-methoxybenzyl and 4-methoxybenzyl groups enhance the lability of a benzyl ether protecting group, they offer distinct reactivity profiles that can be exploited for sophisticated synthetic strategies. The 4-PMB group remains the preferred choice for its proven stability and its unique, highly selective cleavage via oxidation with DDQ. The 2-OMB group, by inference from extensive data on the DMB protecting group, serves as a more acid-labile alternative. This allows for its selective removal under milder acidic conditions, establishing a valuable orthogonal relationship with the more robust 4-PMB group. The choice is not one of inherent superiority, but of strategic alignment with the demands of the synthetic pathway.

References

  • JoVE. (2025, May 22). Directing Effect of Substituents: ortho–para-Directing Groups. [1]

  • Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 2(15), 2243-2249. [3]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [15]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. [2]

  • Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry. [4]

  • Organic Chemistry Portal. Benzyl Ethers. [7]

  • van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(17), 8796-8806. [13]

  • BenchChem. (2025). A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups. [8]

  • Taylor, M. S., et al. (2006). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 4(19), 3597-3604. [5]

  • Sarkar, S., & Sucheck, S. J. (2011). Comparing the use of 2-methylenenapthyl, 4-methoxybenzyl, 3,4-dimethoxybenzyl and 2,4,6-trimethoxybenzyl as N-H protecting groups for p-tolyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-β-D-glucosides. Carbohydrate Research, 346(3), 393-400. [16]

  • Kumar, A., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31495-31526. [11]

  • ResearchGate. (2017). p-Methoxybenzyl ether deprotection by DDQ. [17]

  • Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. [10]

  • University of Windsor. Alcohol Protecting Groups. [18]

  • Stadlbauer, S., et al. (2012). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules, 17(11), 12759-12776. [6]

  • Kiessling Lab. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(20), 3111-3113. [19]

  • Hodgetts, K. J., & Wallace, T. W. (1994). Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Synthetic Communications, 24(8), 1151-1155. [12]

  • van der Vorm, S., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. PubMed. [14]

  • CoLab. (2015, March 1). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. [9]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl [(2-methoxybenzyl)amino](oxo)acetate

Operational Guide: Personal Protective Equipment and Safe Handling for Ethyl acetate As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just following a saf...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Safe Handling for Ethyl acetate

As a Senior Application Scientist, I recognize that handling novel pharmaceutical intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior. Ethyl acetate is an electrophilic oxamate derivative frequently utilized in advanced drug synthesis. Due to its lipophilic 2-methoxybenzyl core and reactive oxoacetate moiety, this compound presents specific occupational hazards that demand a rigorous, causality-driven safety protocol.

The following guide provides essential, self-validating operational procedures to ensure absolute safety and regulatory compliance during the handling and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective defense, we must understand the specific mechanisms of exposure. PPE serves as the final barrier in the hierarchy of controls and must be selected based on a rigorous workplace hazard assessment, as mandated by the1[1].

  • Dermal Hazards (Permeation): The 2-methoxybenzyl group significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity allows the compound to readily penetrate the lipid-rich stratum corneum of human skin, carrying potential systemic toxicities. Standard latex is insufficient; nitrile provides the necessary chemical resistance against lipophilic organics.

  • Ocular Hazards (Hydrolysis): Causality: The oxoacetate group can undergo rapid hydrolysis upon contact with the aqueous environment of ocular mucosa, leading to localized pH shifts and severe corneal irritation. Safety glasses are inadequate; indirect-vented splash goggles are required to prevent micro-particulate bypass.

  • Respiratory Hazards (Aerosolization): When handled as a dry powder, electrostatic forces can cause the compound to aerosolize. Inhalation of these fine particulates deposits reactive electrophiles directly into the respiratory tract.

Quantitative PPE Specifications Matrix

The following table summarizes the mandatory PPE required for handling Ethylacetate, translating regulatory standards into actionable laboratory logistics.

PPE CategorySpecification / StandardRationale & CausalityReplacement / Maintenance Frequency
Hand Protection Nitrile, 4–8 mil thickness (EN 374 compliant)Prevents dermal permeation of lipophilic organics. Double-gloving creates a self-validating barrier system.Replace outer gloves every 2 hours, or immediately upon visible contamination.
Eye Protection Indirect-vented splash goggles (ANSI Z87.1)Forms a facial seal to protect against micro-particulate aerosolization and solvent splashes.Inspect daily before use; replace immediately if lenses are scratched or straps degrade.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatCotton prevents static buildup (which aerosolizes powders) and provides a thermal/chemical barrier.Launder weekly via professional lab services; replace immediately if contaminated.
Respiratory N95 or P100 Particulate RespiratorFilters >95% of airborne particulates. Note: Only required if handling outside a certified fume hood.Single-use; discard immediately after the operation is complete.

Self-Validating Operational Workflow

According to the National Research Council's 2[2], prudent execution requires the selection of work practices that actively reduce risk. The following step-by-step methodology for weighing and transferring the compound is designed as a self-validating system —meaning each step inherently verifies the success of the previous one.

Step-by-Step Transfer Protocol:

  • Draft Verification (Validation Step): Before opening the chemical container, verify that the chemical fume hood face velocity is between 80–100 fpm. Self-Validation: Tape a small, lightweight tissue strip to the bottom of the sash. A continuous inward deflection visually confirms negative pressure.

  • Donning PPE: Apply the 100% cotton lab coat, ANSI-compliant splash goggles, and two pairs of nitrile gloves.

  • Static Mitigation: Wipe the analytical balance pan and metal spatulas with an anti-static ionizing brush. Causality: Aromatic powders carry static charges that lead to erratic weighing and dangerous aerosolization. A stable balance reading validates the successful removal of static charge.

  • Weighing & Transfer: Tare a conductive weigh boat. Carefully transfer the desired mass of Ethyl acetate. Transfer the solid to the reaction vessel deep within the hood (at least 6 inches behind the sash).

  • Doffing & Inspection (Validation Step): Remove the outer gloves using the "beak method" (pinching the exterior cuff to avoid skin contact). Self-Validation: Inspect the pristine inner gloves. If the inner gloves are clean, the primary barrier successfully absorbed all mechanical and chemical stress. Discard the outer gloves in the solid hazardous waste bin.

Workflow N1 1. Hazard Assessment (OSHA 29 CFR 1910.132) N2 2. Inspect & Don PPE (Nitrile, Splash Goggles) N1->N2 N3 3. Fume Hood Transfer (Draft Verification) N2->N3 N4 4. Doffing & Inspection (Check for Contamination) N3->N4 N5 5. RCRA Waste Segregation (EPA Cradle-to-Grave) N4->N5

Workflow for safe handling and disposal of organic intermediates.

Spill Mitigation & Decontamination Logistics

In the event of a localized spill (<50 g) inside the fume hood, immediate and calculated action prevents wider laboratory contamination.

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area. Alert nearby personnel.

  • Suppress: Do not dry-sweep the powder. Causality: Mechanical sweeping generates hazardous airborne dust. Instead, cover the spill with absorbent pads slightly dampened with a mild surfactant or water to suppress aerosolization.

  • Collect: Use a non-sparking scoop to collect the damp mass. Place the absorbed material into a compatible, sealable polyethylene hazardous waste container.

  • Decontaminate: Wash the affected surface with soap and water, followed by a final wipe-down using ethanol or isopropanol to dissolve and remove any remaining lipophilic residues.

EPA-Compliant Cradle-to-Grave Disposal Plan

The EPA enforces a strict3[3] under the Resource Conservation and Recovery Act (RCRA). This dictates that your laboratory is legally liable for the chemical waste from the moment of generation until its final destruction.

  • Solid Waste: Contaminated outer gloves, weigh boats, and spill-cleanup pads must be placed in a designated solid organic waste drum labeled "Hazardous Solid Waste - Toxic Organics".

  • Liquid Waste Segregation: If Ethylacetate is dissolved in halogenated solvents (e.g., Dichloromethane), it must be placed in a "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., Ethyl Acetate), use the "Non-Halogenated" carboy. Causality: Mixing these streams drastically increases TSDF incineration costs and can trigger dangerous exothermic incompatibilities.

  • Satellite Accumulation Area (SAA): All waste must be stored in secondary containment trays within a designated SAA at or near the point of generation. Containers must remain sealed unless actively receiving waste.

WasteLogic W1 Waste Generation (Solid/Liquid) W2 Chemical Segregation (Halogenated vs Non) W1->W2 W3 Satellite Accumulation Area (SAA) W2->W3 W4 Licensed TSDF Final Disposal W3->W4

EPA-compliant cradle-to-grave logic for laboratory chemical waste.

References

  • "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection", National Institutes of Health (NIH) / PMC. URL:[Link]

  • "Working with Chemicals - Prudent Practices in the Laboratory", National Research Council, NCBI Bookshelf. URL:[Link]

  • "What does the Environmental Protection Agency (EPA) Mean by 'Cradle-to-Grave' Responsibility?", Hazardous Waste Experts. URL:[Link]

Sources

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